Product packaging for 1,3-Thiazolidine-4-carbohydrazide(Cat. No.:CAS No. 155264-41-8)

1,3-Thiazolidine-4-carbohydrazide

Cat. No.: B123205
CAS No.: 155264-41-8
M. Wt: 147.2 g/mol
InChI Key: BHNQYDGVMUREET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Thiazolidine-4-carbohydrazide is a versatile heterocyclic building block specifically designed for medicinal chemistry and drug discovery research. This compound features a fused thiazolidine scaffold, a five-membered ring containing both sulfur and nitrogen atoms, which is a privileged structure in the design of pharmacologically active molecules . The reactive carbohydrazide functional group makes it a valuable precursor for the synthesis of diverse heterocyclic libraries, including various thiazolidinone derivatives known to exhibit a broad spectrum of biological activities . Researchers utilize this scaffold to develop and investigate new compounds with potential antitubercular , antimicrobial , anticancer , and anti-inflammatory activities . The thiazolidine core is of significant interest in antidiabetic research, as related thiazolidinedione derivatives act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists . As a key intermediate, this compound enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9N3OS B123205 1,3-Thiazolidine-4-carbohydrazide CAS No. 155264-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazolidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3OS/c5-7-4(8)3-1-9-2-6-3/h3,6H,1-2,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNQYDGVMUREET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554968
Record name 1,3-Thiazolidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155264-41-8
Record name 1,3-Thiazolidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of Novel 1,3-Thiazolidine-4-carbohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of novel 1,3-thiazolidine-4-carbohydrazide derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The guide details common synthetic pathways and methodologies for their characterization using various spectroscopic and crystallographic techniques.

Synthesis of 1,3-Thiazolidine Derivatives

The synthesis of this compound derivatives often involves a multi-step process. A common approach begins with the synthesis of a 1,3-thiazolidin-4-one core, which can be subsequently functionalized to yield the desired carbohydrazide.

A prevalent method for the synthesis of the 1,3-thiazolidin-4-one scaffold is the one-pot condensation/cyclization reaction involving an aromatic aldehyde, an amine, and thioglycolic acid.[1] The resulting thiazolidinone can then be further modified. For instance, an ester group can be introduced, followed by reaction with hydrazine hydrate to form the carbohydrazide.[2]

Another synthetic route involves the reaction of a thiosemicarbazide derivative with an appropriate reagent like ethyl bromoacetate in the presence of a base.[3][4]

The following diagram illustrates a general workflow for the synthesis of this compound derivatives.

G A Aromatic Aldehyde D One-Pot Condensation/Cyclization A->D B Amine B->D C Thioglycolic Acid C->D E 1,3-Thiazolidin-4-one Core D->E F Esterification E->F G Ester Derivative F->G H Hydrazine Hydrate G->H I This compound H->I J Thiosemicarbazide L Cyclization J->L K Ethyl Bromoacetate K->L L->E

Caption: General synthetic workflows for this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of this compound and related derivatives.

2.1. Synthesis of Ethyl 3-(2-Aryl-4-oxo-thiazolidin-3-yl)-propionates [1]

To a solution of ethyl 3-aminopropionate hydrochloride (10 mmol) in freshly distilled toluene (15 mL), an aromatic aldehyde (15 mmol) is added under an inert atmosphere. The mixture is stirred for 5 minutes, followed by the addition of mercaptoacetic acid (20 mmol). After another 5 minutes of stirring, N,N-diisopropylethylamine (DIPEA, 13 mmol) is added. The reaction mixture is then heated at 110–115 °C for 36 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

2.2. Synthesis of 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)acetohydrazide [2]

Ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetate is added to absolute ethanol (10 mL), followed by the addition of hydrazine hydrate (0.082 mmol, 99% w/w, 4 mL). The mixture is refluxed for 6 hours and then cooled to room temperature. The resulting precipitate is filtered, dried, and recrystallized from ethanol.

2.3. Synthesis of (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide [3][4]

4-Salicyloyl thiosemicarbazide (2.11 g, 0.01 mol), ethyl bromoacetate (1.67 g, 0.01 mol), and sodium acetate (3.28 g, 0.04 mol) are added to 40 ml of ethyl alcohol in a round-bottom flask. The mixture is stirred for 10 minutes, then slowly warmed to boiling and stirred for 10 hours. After cooling to room temperature, 40 ml of water is added, and the mixture is left to stand for 12 hours. The resulting precipitate is filtered and recrystallized with ethyl alcohol.

Structure Elucidation Data

The structural confirmation of the synthesized compounds is achieved through a combination of spectroscopic and crystallographic techniques.

3.1. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the elucidation of the molecular structure.

Table 1: Representative ¹H NMR and ¹³C NMR Data for 1,3-Thiazolidine Derivatives

Compound ClassFunctional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference(s)
N-substituted carboxylic acid hydrazide derivatives=CH7.96–8.68147.7–152.9[5]
NH11.20–12.28-[5]
C=O-161.9–172.3[5]
2,3-disubstituted-1,3-thiazolidin-4-one derivativesCH (SCHN)6.17–5.5061.3–69.1[1][5]
CH₂-S3.38–3.8232.59–39.18[1]
Pyrazoline-thiazolidine-4-one derivativesAmide NH8.96–9.67-[1]
Pyrazoline CH₃2.16–2.33, 3.08–3.12-[1]
Pyrazoline C-107.83–108.38, 150.45–150.65[1]
2-(2,4-Dioxo-1,3-thiazolidin-3-yl)acetohydrazideNH9.25-[2]
NH₂4.23-[2]
CH₂ (thiazolidine)4.1434.6[2]
CH₂ (acetyl)4.4752.4[2]
C=O-162.4, 168.6, 171.0[2]

Table 2: Representative IR and Mass Spectrometry Data for 1,3-Thiazolidine Derivatives

Compound ClassTechniqueCharacteristic Peaks/ValuesReference(s)
Ethyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionatesIR (cm⁻¹)1712–1728 (C=O, ester)[1]
3-(2-Aryl-4-oxo-thiazolidin-3-yl)-propanoic acidsIR (cm⁻¹)1662–1743 (C=O, carboxylic acid)[1]
Pyrazoline-thiazolidine-4-one derivativesIR (cm⁻¹)1652–1686 (C=O, amide)[1]
(Z)-Methyl 2-((Z)-3-allyl-4-oxo-2-((E)-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazono)-thiazolidin-5-ylidene)acetateIR (cm⁻¹)3085 (Ar-CH), 2970 (Ali-CH), 1710, 1695 (C=O), 1620 (C=N), 1609 (Ar-C=C)[6]
3-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dioneLC-MS (m/z)309.3 (M+)[2]
3-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dioneLC-MS (m/z)305.3 (M+)[2]

3.2. X-ray Crystallography

Single-crystal X-ray diffraction provides unequivocal proof of the molecular structure, including stereochemistry.[7]

Table 3: Crystal and Structure Refinement Data for (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide [3][4]

ParameterValue
Chemical formulaC₁₀H₉N₃O₃S
Molar mass251.26 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)18.788 (2)
b (Å)8.9334 (10)
c (Å)12.7969 (14)
β (°)92.667 (2)
Volume (ų)2145.6 (4)
Z8
Radiation typeMo Kα
Absorption correctionMulti-scan
R[F² > 2σ(F²)]0.037
wR(F²)0.103
Goodness-of-fit (S)0.99

The five-membered thiazolidinone ring in this structure adopts a slightly twisted conformation.[3][4] The planarity of the molecule is stabilized by an intramolecular N—H⋯(O,S) hydrogen bond.[3][4] In the crystal structure, molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming sheets.[3][4]

The following diagram illustrates the logical workflow for the structure elucidation of novel this compound derivatives.

G A Synthesis of Novel Derivative B Purification and Isolation A->B C Spectroscopic Analysis B->C I Single Crystal Growth B->I D ¹H NMR C->D E ¹³C NMR C->E F IR Spectroscopy C->F G Mass Spectrometry C->G H Preliminary Structure Hypothesis D->H E->H F->H G->H J X-ray Crystallography H->J I->J K Definitive Structure Elucidation J->K

Caption: Logical workflow for structure elucidation.

References

An In-depth Technical Guide on the Core Properties of 1,3-Thiazolidine-4-carbohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the basic properties, synthesis, and characterization of 1,3-Thiazolidine-4-carbohydrazide and its closely related derivatives. Due to the limited availability of specific data for this compound, this paper focuses on well-documented analogs to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueCompound
Molecular Formula C6H9NO3SN-Acetyl-thiazolidine-4-carboxylic acid
Molecular Weight 175.21 g/mol N-Acetyl-thiazolidine-4-carboxylic acid[1][2]
Melting Point 146-148 °CN-Acetyl-thiazolidine-4-carboxylic acid[3]
Boiling Point 439.5 °CN-Acetyl-thiazolidine-4-carboxylic acid[2]
Solubility Approx. 10% in water[4]N-Acetyl-thiazolidine-4-carboxylic acid
Appearance White to off-white crystalline powder[4]N-Acetyl-thiazolidine-4-carboxylic acid

Synthesis and Experimental Protocols

The synthesis of thiazolidine derivatives often involves the condensation of an amino acid, such as L-cysteine, with an aldehyde or ketone. The resulting thiazolidine-4-carboxylic acid can then be further modified. A representative protocol for the synthesis of a thiazolidine carbohydrazide derivative is the preparation of 3-acetyl-2-[4-(2-hydrazinyl-2-oxoethoxy) phenyl]thiazolidine-4-carboxylic acid (ATAH).[5]

Synthesis of 3-acetyl-2-[4-(2-hydrazinyl-2-oxoethoxy) phenyl]thiazolidine-4-carboxylic acid (ATAH) [5]

This synthesis involves a multi-step process starting from p-hydroxy benzaldehyde.

  • Preparation of Aldehyde Derivative (A): p-hydroxy benzaldehyde is reacted with ethyl chloroacetate to yield compound (A).

  • Formation of Thiazolidine Derivative (AT): Compound (A) is condensed with cysteine to produce the thiazolidine derivative (AT).

  • Acetylation of Thiazolidine (ATA): The thiazolidine derivative (AT) is then reacted with acetic anhydride to form the acetylated compound (ATA).

  • Hydrazinolysis to form Carbohydrazide (ATAH): Finally, the acetylated thiazolidine (ATA) is treated with hydrazine hydrate to yield the desired 3-acetyl-2-[4-(2-hydrazinyl-2-oxoethoxy) phenyl]thiazolidine-4-carboxylic acid (ATAH).[5]

The following diagram illustrates the workflow for this synthesis.

Biological_Activities cluster_activities Biological Activities Thiazolidine_Core 1,3-Thiazolidine Core Structure Anti_inflammatory Anti-inflammatory Thiazolidine_Core->Anti_inflammatory Antimicrobial Antimicrobial Thiazolidine_Core->Antimicrobial Antitubercular Antitubercular Thiazolidine_Core->Antitubercular Antiviral Antiviral Thiazolidine_Core->Antiviral Anticancer Anticancer Thiazolidine_Core->Anticancer Antioxidant Antioxidant Thiazolidine_Core->Antioxidant Anticonvulsant Anticonvulsant Thiazolidine_Core->Anticonvulsant Antidiabetic Antidiabetic Thiazolidine_Core->Antidiabetic

References

One-Pot Synthesis of 1,3-Thiazolidin-4-one Derivatives from Hydrazides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of 1,3-thiazolidin-4-one derivatives, a significant scaffold in medicinal chemistry, with a focus on methodologies commencing from hydrazides. This document outlines the core synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the efficient synthesis and exploration of these compounds for drug discovery and development.

Introduction

1,3-Thiazolidin-4-ones are a class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, which are of considerable interest due to their diverse pharmacological activities. These activities include antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties. The one-pot synthesis approach offers significant advantages in terms of efficiency, reduced reaction times, and simplified purification processes, making it an attractive strategy for generating libraries of these derivatives for biological screening. The use of hydrazides as starting materials provides a versatile entry point to a wide range of 2,3-disubstituted 1,3-thiazolidin-4-ones.

General Reaction Pathway

The one-pot synthesis of 1,3-thiazolidin-4-one derivatives from hydrazides typically proceeds through a multi-component reaction involving a hydrazide, an aldehyde or ketone, and a mercaptoacetic acid derivative (thioglycolic acid). The general mechanism involves two key steps:

  • Schiff Base Formation: The reaction initiates with the condensation of the hydrazide with an aldehyde or ketone to form a hydrazone (a Schiff base). This reaction is often catalyzed by an acid or can proceed under neutral conditions with heating.

  • Cyclization: The newly formed hydrazone then undergoes a cyclization reaction with thioglycolic acid. The thiol group of thioglycolic acid acts as a nucleophile, attacking the imine carbon of the hydrazone. This is followed by an intramolecular condensation, where the carboxylic acid group reacts with the secondary amine, eliminating a molecule of water to form the 1,3-thiazolidin-4-one ring.

The overall transformation is a versatile and efficient method for accessing a wide array of substituted 1,3-thiazolidin-4-ones by varying the hydrazide and the carbonyl compound.

Reaction_Mechanism Hydrazide Hydrazide (R-CO-NH-NH2) Hydrazone Hydrazone (Schiff Base) Hydrazide->Hydrazone Condensation Aldehyde Aldehyde (R'-CHO) Aldehyde->Hydrazone Intermediate Thioether Intermediate Hydrazone->Intermediate Nucleophilic Addition Water1 - H2O Thioglycolic_Acid Thioglycolic Acid (HS-CH2-COOH) Thioglycolic_Acid->Intermediate Thiazolidinone 1,3-Thiazolidin-4-one Intermediate->Thiazolidinone Intramolecular Cyclization Water2 - H2O

Caption: General reaction mechanism for the one-pot synthesis of 1,3-thiazolidin-4-ones from hydrazides.

Experimental Protocols

This section provides a representative experimental protocol for the one-pot synthesis of 2,3-disubstituted 1,3-thiazolidin-4-ones from carboxylic acid hydrazides.

General Procedure for the Synthesis of N-(2-aryl-4-oxothiazolidin-3-yl)benzamides

A mixture of a substituted benzohydrazide (1 mmol) and a substituted aromatic aldehyde (1 mmol) is refluxed in a suitable solvent such as 1,4-dioxane or ethanol (20 mL) for 1-2 hours. After the formation of the corresponding hydrazone, which can be monitored by thin-layer chromatography (TLC), thioglycolic acid (1.2 mmol) is added to the reaction mixture. The mixture is then refluxed for an additional 6-12 hours. Upon completion of the reaction, the solvent is removed under reduced pressure, and the resulting solid is washed with a cold saturated sodium bicarbonate solution to remove unreacted thioglycolic acid. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-(2-aryl-4-oxothiazolidin-3-yl)benzamide.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification Hydrazide Substituted Hydrazide Mix_Reflux1 Mix and Reflux (1-2h) (Hydrazone Formation) Hydrazide->Mix_Reflux1 Aldehyde Aromatic Aldehyde Aldehyde->Mix_Reflux1 Solvent Solvent (e.g., 1,4-Dioxane) Solvent->Mix_Reflux1 Add_TGA Add Thioglycolic Acid Mix_Reflux1->Add_TGA Reflux2 Reflux (6-12h) (Cyclization) Add_TGA->Reflux2 Solvent_Removal Solvent Removal Reflux2->Solvent_Removal Wash Wash with NaHCO3 solution Solvent_Removal->Wash Recrystallization Recrystallization Wash->Recrystallization Final_Product Pure 1,3-Thiazolidin-4-one Recrystallization->Final_Product

Caption: Experimental workflow for the one-pot synthesis of 1,3-thiazolidin-4-ones.

Data Presentation: Synthesis of 2,3-Disubstituted 1,3-Thiazolidin-4-one Derivatives

The following tables summarize quantitative data from various studies on the one-pot synthesis of 1,3-thiazolidin-4-one derivatives from hydrazides.

Table 1: Synthesis of 2-Aryl-3-(benzamido)-1,3-thiazolidin-4-ones

EntryHydrazideAldehydeSolventReaction Time (h)Yield (%)Reference
13,5-DinitrobenzohydrazideBenzaldehydeBenzene875[1]
23,5-Dinitrobenzohydrazide4-ChlorobenzaldehydeBenzene1080[1]
33,5-Dinitrobenzohydrazide4-MethoxybenzaldehydeBenzene1270[1]
43,5-Dinitrobenzohydrazide4-HydroxybenzaldehydeBenzene1065[1]
5Isonicotinic acid hydrazideBenzaldehydeTetrahydrofuran--[2]
6Isonicotinic acid hydrazide4-ChlorobenzaldehydeTetrahydrofuran--[2]
7Isonicotinic acid hydrazide4-NitrobenzaldehydeTetrahydrofuran--[2]

Note: Specific reaction times and yields for entries 5-7 were not explicitly provided in the abstract.

Table 2: Synthesis of N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides [3]

EntryAldehydeSolventReaction Time (h)Yield (%)
1BenzaldehydeDioxane10-1278
24-ChlorobenzaldehydeDioxane10-1282
34-MethoxybenzaldehydeDioxane10-1275
44-NitrobenzaldehydeDioxane10-1285

Conclusion

The one-pot synthesis of 1,3-thiazolidin-4-one derivatives from hydrazides is a robust and efficient methodology for generating structurally diverse compounds with significant therapeutic potential. This guide provides a foundational understanding of the reaction, a detailed experimental protocol, and a summary of relevant data to aid researchers in the synthesis and exploration of this important class of heterocyclic compounds. The versatility of the starting materials allows for extensive modification of the final products, making this a valuable tool in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 1,3-Thiazolidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 1,3-Thiazolidine-4-carbohydrazide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a saturated five-membered ring containing both sulfur and nitrogen atoms, with a carbohydrazide functional group at the 4th position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted):

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the general properties of similar heterocyclic compounds and may vary from experimental values.

PropertyPredicted Value
Molecular FormulaC₄H₉N₃OS
Molecular Weight147.20 g/mol
AppearanceWhite to off-white solid[1]
Melting PointDecomposes upon melting[1]
SolubilitySoluble in water; limited solubility in organic solvents like ethanol[1]
pKaData not available
LogPData not available

Experimental Protocols

The synthesis of this compound can be achieved through the hydrazinolysis of the corresponding ester, 1,3-thiazolidine-4-carboxylic acid ethyl ester. This is a common and effective method for the preparation of hydrazides from esters.[2][3]

Synthesis Workflow:

synthesis_workflow start 1,3-Thiazolidine-4-carboxylic acid ethyl ester reagent Hydrazine Hydrate (NH₂NH₂) in Ethanol start->reagent Reacts with reaction Reflux reagent->reaction Undergoes product This compound reaction->product Yields purification Cooling, Filtration & Recrystallization product->purification Followed by

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-thiazolidine-4-carboxylic acid ethyl ester (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the ethanolic solution, add an excess of hydrazine hydrate (approximately 10-20 equivalents).[2]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, is expected to precipitate out of the solution as a solid.[2]

  • Purification: Collect the solid product by filtration and wash it with cold ethanol or diethyl ether to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[4]

Characterization Methods:

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the thiazolidine ring and the hydrazide group. The chemical shifts will be influenced by the neighboring heteroatoms. Protons on the thiazolidine ring are expected in the range of δ 3-5 ppm. The NH and NH₂ protons of the hydrazide will appear as broad singlets.
¹³C NMR Peaks representing the carbon atoms of the thiazolidine ring and the carbonyl carbon of the hydrazide group. The carbonyl carbon is expected to appear in the range of δ 160-175 ppm.[5]
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the hydrazide (around 1650-1680 cm⁻¹), and C-S stretching.[4]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (m/z = 147.20).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of thiazolidine derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties. Thiazolidine-containing compounds are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets.[4]

Potential Biological Activities:

Thiazolidine derivatives have been reported to exhibit the following activities:

  • Antimicrobial: Thiazolidinone derivatives have shown activity against various bacterial and fungal strains.[4][5]

  • Anticancer: Certain thiazolidine compounds have demonstrated cytotoxic effects against different cancer cell lines.[4]

  • Anti-inflammatory: The thiazolidine nucleus is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs).[6]

  • Antidiabetic: The thiazolidinedione class of drugs (e.g., Pioglitazone, Rosiglitazone) are well-known for their use in treating type 2 diabetes.

Potential Signaling Pathway Involvement:

The diverse biological activities of thiazolidine derivatives suggest their interaction with various cellular signaling pathways. For instance, the antidiabetic effects of thiazolidinediones are mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Thiazolidine Thiazolidine Derivative PPARg PPARγ Thiazolidine->PPARg Binds & Activates Dimer PPARγ-RXR Heterodimer PPARg->Dimer Forms heterodimer with RXR RXR RXR->Dimer PPRE PPRE (DNA) Dimer->PPRE Binds to Gene_Expression Target Gene Expression (Glucose & Lipid Metabolism) PPRE->Gene_Expression Regulates

Caption: Potential signaling pathway for thiazolidinedione derivatives via PPARγ activation.

Conclusion

This compound is a molecule of significant interest due to the established biological importance of the thiazolidine scaffold. While direct experimental data for this specific compound is not extensively available, this guide provides a solid foundation based on the known chemistry and pharmacology of related derivatives. The synthetic protocol outlined is robust and based on well-established chemical transformations. Further research into the specific biological activities and mechanisms of action of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

Physicochemical Properties of Thiazolidine Carbohydrazides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of thiazolidine carbohydrazides. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential, including antimicrobial, anticancer, and antioxidant activities. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Physicochemical Properties

Thiazolidine carbohydrazides are characterized by a core structure featuring a saturated five-membered ring containing sulfur and nitrogen atoms, with a carbohydrazide moiety attached. The physicochemical properties of these compounds can be significantly influenced by the nature and position of substituents on the thiazolidine ring and the carbohydrazide group.

General Characteristics

Thiazolidine carbohydrazides are typically crystalline solids with relatively high melting points, indicating a stable crystal lattice. Their solubility is largely dependent on the polarity of the substituents; however, they generally exhibit poor solubility in water and better solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of thiazolidine carbohydrazides.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra of thiazolidine carbohydrazides display characteristic signals. The protons of the thiazolidine ring typically appear as multiplets in the upfield region. The chemical shifts of the aromatic protons will depend on the substitution pattern. The N-H protons of the hydrazide moiety usually appear as a singlet in the downfield region.

  • ¹³C NMR: The carbon NMR spectra provide information about the carbon skeleton. The carbonyl carbon of the carbohydrazide group and the carbons of the thiazolidine ring have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectra of thiazolidine carbohydrazides show characteristic absorption bands corresponding to various functional groups. Key vibrational frequencies include:

  • N-H stretching (hydrazide): 3100-3300 cm⁻¹

  • C=O stretching (amide I): 1650-1680 cm⁻¹

  • N-H bending (amide II): 1510-1550 cm⁻¹

  • C-N stretching: 1400-1450 cm⁻¹

  • C-S stretching: 600-800 cm⁻¹

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of these compounds. The fragmentation pattern can provide valuable information about the structure of the molecule.

Quantitative Data Summary

The following tables summarize the physicochemical and biological data for a selection of thiazolidine carbohydrazide derivatives reported in the literature.

Table 1: Physicochemical Properties of Selected Thiazolidine Carbohydrazide Derivatives

Compound IDMolecular FormulaMelting Point (°C)Yield (%)Reference
1 C₁₉H₁₃ClF₃N₃OS26399[1]
2 C₁₉H₁₃ClF₃N₃OS29086[1]
3 C₂₀H₁₆F₃N₃O₂S23287[1]
4 C₁₉H₁₄F₃N₃O₂S28495[1]

Table 2: Antimicrobial Activity of Selected Thiazolidine Derivatives

Compound IDTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)Reference
5o E. coli-10[2]
5o Ps. aeruginosa-12[2]
5o C. albicans-16[2]
TZD-based derivative M. tuberculosis H37Ra1-[3]

Table 3: Anticancer Activity of Selected Thiazolidine Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
28 HeLa3.2 ± 0.5[4]
28 MCF-72.1 ± 0.5[4]
28 LNCaP2.9 ± 0.3[4]
28 A5494.6 ± 0.8[4]
5d Leukemia SR2.04[5]
5d NCI-H522 (Non-small cell lung)1.36[5]
5d COLO 205 (Colon)1.64[5]
5d SF-539 (CNS)1.87[5]
5d SK-MEL-2 (Melanoma)1.64[5]
5d OVCAR-3 (Ovarian)1.87[5]
5d RXF 393 (Renal)1.15[5]
5d PC-3 (Prostate)1.90[5]
5d MDA-MB-468 (Breast)1.11[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of thiazolidine carbohydrazides, based on established protocols in the literature.

General Synthesis of Thiazolidine Carbohydrazides

A common route for the synthesis of thiazolidine carbohydrazides involves a multi-step process:

  • Synthesis of Ester Precursor: The synthesis often begins with the reaction of an appropriate starting material, such as a substituted aniline, with an α-halo ester (e.g., ethyl chloroacetate) to form an ester intermediate.

  • Formation of Hydrazide: The resulting ester is then treated with hydrazine hydrate, typically in an alcoholic solvent under reflux, to yield the corresponding carbohydrazide.

  • Cyclization to Thiazolidine Ring: The carbohydrazide is then reacted with an appropriate aldehyde or ketone and a source of sulfur, such as thioglycolic acid, to form the thiazolidine ring. This cyclization is often carried out in a suitable solvent like DMF or toluene, sometimes with a catalyst.[6]

Synthesis_Workflow Start Starting Materials (e.g., Aniline, Aldehyde) Step1 Esterification (e.g., + Ethyl Chloroacetate) Start->Step1 Step2 Hydrazinolysis (+ Hydrazine Hydrate) Step1->Step2 Step3 Cyclization (+ Thioglycolic Acid) Step2->Step3 End Thiazolidine Carbohydrazide Step3->End

General synthetic workflow for thiazolidine carbohydrazides.
Characterization Methods

  • Melting Point: Melting points are determined using a standard melting point apparatus and are uncorrected.

  • Spectroscopy:

    • NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz), using DMSO-d₆ or CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).[7]

    • IR: IR spectra are recorded on an FT-IR spectrophotometer using KBr pellets.[7]

    • Mass Spectrometry: Mass spectra are obtained using an electron impact (EI) or electrospray ionization (ESI) source.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.[8][9]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant potential of the compounds is often assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2]

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.

Mechanisms of Action and Signaling Pathways

The biological activities of thiazolidine carbohydrazides and related thiazolidinediones are attributed to their interaction with various cellular targets and signaling pathways.

Antidiabetic Activity: PPARγ Agonism

Thiazolidinediones are well-known for their antidiabetic effects, which are primarily mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[11] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.

PPARg_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiazolidinedione Thiazolidinedione (Ligand) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) Thiazolidinedione->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change & Activation PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR_active->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Effects Regulation of Glucose & Lipid Metabolism Gene_Transcription->Metabolic_Effects

PPARγ signaling pathway activated by thiazolidinediones.

Upon binding of a thiazolidinedione ligand, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to an improvement in insulin sensitivity and a reduction in blood glucose levels.[11]

Anticancer Activity: Induction of Apoptosis

Many thiazolidine derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[12] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic process.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activation Caspase37 Caspase-3, -7 (Executioner) Caspase8->Caspase37 Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase9->Caspase37 Thiazolidine Thiazolidine Carbohydrazide Thiazolidine->Death_Receptor Thiazolidine->Cellular_Stress Thiazolidine->Mitochondrion Induces Stress Apoptosis Apoptosis Caspase37->Apoptosis Execution

References

An In-depth Technical Guide to the Chemistry of 1,3-Thiazolidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 1,3-thiazolidine-4-carbohydrazide and its derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical pathways.

Introduction

The 1,3-thiazolidine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological properties. A derivative of this core structure, this compound, serves as a versatile synthon for the development of novel therapeutic agents. The incorporation of a carbohydrazide functional group at the 4th position of the thiazolidine ring provides a reactive site for the synthesis of a wide array of derivatives, including Schiff bases and other heterocyclic systems. These modifications have led to the discovery of compounds with significant antimicrobial, anticonvulsant, and antioxidant activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences with the formation of the thiazolidine ring, followed by the elaboration of the carbohydrazide moiety. A common and effective route involves the reaction of an amino acid, such as L-cysteine, with an aldehyde.[1][2][3] This initial step forms the core thiazolidine-4-carboxylic acid structure. Subsequent esterification and reaction with hydrazine hydrate yield the desired carbohydrazide.

A representative synthetic pathway for a substituted this compound is illustrated below. This multi-step synthesis starts from L-cysteine and an aromatic aldehyde to yield 3-acetyl-2-phenylthiazolidine-4-carbohydrazide.[4]

node_lcysteine L-Cysteine node_thiazolidine_acid 2-Phenylthiazolidine- 4-carboxylic acid node_lcysteine->node_thiazolidine_acid node_benzaldehyde Benzaldehyde node_benzaldehyde->node_thiazolidine_acid node_acetyl_thiazolidine 3-Acetyl-2-phenylthiazolidine- 4-carboxylic acid node_thiazolidine_acid->node_acetyl_thiazolidine Acetylation node_acetic_anhydride Acetic Anhydride node_acetic_anhydride->node_acetyl_thiazolidine node_ester Ethyl 3-acetyl-2-phenylthiazolidine- 4-carboxylate node_acetyl_thiazolidine->node_ester Esterification node_ethanol_h2so4 Ethanol / H₂SO₄ node_ethanol_h2so4->node_ester node_carbohydrazide 3-Acetyl-2-phenylthiazolidine- 4-carbohydrazide node_ester->node_carbohydrazide Hydrazinolysis node_hydrazine Hydrazine Hydrate node_hydrazine->node_carbohydrazide

Synthesis of 3-Acetyl-2-phenylthiazolidine-4-carbohydrazide.
Experimental Protocols

Synthesis of 2-Phenylthiazolidine-4-carboxylic acid: L-cysteine is reacted with benzaldehyde in a suitable solvent system, such as a mixture of ethanol and water, at room temperature.[1][5] The reaction mixture is typically stirred for several hours, during which the product precipitates. The solid is then filtered, washed, and can be recrystallized to yield the pure 2-phenylthiazolidine-4-carboxylic acid.[3]

Synthesis of 3-Acetyl-2-phenylthiazolidine-4-carboxylic acid: The previously synthesized 2-phenylthiazolidine-4-carboxylic acid is acetylated using acetic anhydride.[2][4] The reaction is often carried out in the presence of a base, such as sodium carbonate, at low temperatures.[2] After acidification, the product is extracted and purified.

Synthesis of Ethyl 3-acetyl-2-phenylthiazolidine-4-carboxylate: The acetylated thiazolidine derivative undergoes esterification by reacting with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[4] The mixture is refluxed to drive the reaction to completion.

Synthesis of 3-Acetyl-2-phenylthiazolidine-4-carbohydrazide: The final step involves the hydrazinolysis of the ethyl ester. The ester is treated with hydrazine hydrate in a solvent like ethanol and refluxed for an extended period.[4] Upon cooling, the carbohydrazide product crystallizes and can be isolated by filtration.

Chemical Properties and Derivatives

This compound is a stable crystalline solid. The presence of the hydrazide group allows for the facile synthesis of various derivatives, most notably Schiff bases, through condensation with a wide range of aldehydes and ketones.[6][7]

Synthesis of Schiff Bases

The Schiff bases of this compound are prepared by the condensation of the carbohydrazide with various aromatic or heterocyclic aldehydes. The reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent, such as toluene, often with a Dean-Stark apparatus to remove the water formed during the reaction.

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, which are summarized below.

Antimicrobial and Antifungal Activity

A significant area of research for this class of compounds is their potential as antimicrobial and antifungal agents.[8][9] The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 1,3-Thiazolidin-4-one Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
2-(4-chlorophenyl)-3-(...)-thiazolidin-4-oneS. aureus25
2-(4-nitrophenyl)-3-(...)-thiazolidin-4-oneS. aureus25
2-(4-methoxyphenyl)-3-(...)-thiazolidin-4-oneE. coli125
2,3-diaryl-thiazolidin-4-one (Compound 5)S. Typhimurium8-60[8]
Thiazolidinone derivative (TD-H2-A)S. aureus6.3-25.0[10]

The proposed mechanism for the antibacterial action of some thiazolidinone derivatives involves the inhibition of the bacterial enzyme MurB, which is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[11]

node_udp_nag UDP-N-acetylglucosamine node_murA MurA Enzyme node_udp_nag->node_murA node_udp_enoylpyruvyl UDP-N-acetylglucosamine enolpyruvate node_murA->node_udp_enoylpyruvyl node_murB MurB Enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) node_udp_enoylpyruvyl->node_murB node_udp_nam UDP-N-acetylmuramic acid node_murB->node_udp_nam node_thiazolidinone Thiazolidinone Derivative node_thiazolidinone->node_murB Inhibition node_peptidoglycan Peptidoglycan Synthesis node_udp_nam->node_peptidoglycan node_cell_death Bacterial Cell Death node_peptidoglycan->node_cell_death

Proposed Antimicrobial Mechanism of Action.
Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of thiazolidinone derivatives.[12][13] The evaluation is typically performed using animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.

Table 2: Anticonvulsant Activity of Thiazolidinone Derivatives

CompoundTest ModelActivityReference
Thiazolidin-4-one substituted thiazoles (PTT6)MES & scPTZActive[12]
5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinoneMES & PTZDose-dependent protection[13]
3-{5-[(9H-carbazol-9-yl) methyl]-1,3,4-thiadiazol-2-yl}-4-(3-bromophenyl) thiazolidine-2-oneMES90% protection at 40 mg/kg[14][15]
Antioxidant Activity

The antioxidant potential of 1,3-thiazolidin-4-one derivatives has also been investigated, with many compounds exhibiting significant radical scavenging activity.[16] The antioxidant capacity is often quantified by determining the IC50 value in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of Thiazolidin-4-one Derivatives

CompoundAssayIC50 (µM)Reference
Thiazolidine-2,4-dione derivative (Compound 6)DPPH9.18-32.43[17]
Thiazolidin-4-one-benzothiazole hybrid (10d)DPPH30.9[18]
Thiazolidin-4-one-phenylaminopyrimidine hybrid (16f)VEGFR-2 inhibition0.12[16]

Conclusion

This compound and its derivatives represent a versatile and promising class of heterocyclic compounds with a wide range of biological activities. The synthetic accessibility of this scaffold allows for extensive structural modifications, leading to the development of potent antimicrobial, anticonvulsant, and antioxidant agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of novel therapeutic candidates. This guide provides a foundational understanding of the chemistry and biological importance of 1,3-thiazolidine-4-carbohydrazides, serving as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Reaction Mechanism for 1,3-Thiazolidine-4-one Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-thiazolidine-4-one core is a privileged scaffold in medicinal chemistry, constituting the central framework of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] A thorough understanding of the reaction mechanisms leading to the formation of this heterocyclic system is paramount for the rational design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the predominant reaction mechanism for the synthesis of 1,3-thiazolidine-4-ones, with a focus on the widely employed one-pot, three-component reaction. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in the field of drug discovery and organic synthesis.

Core Reaction Mechanism: The Three-Component Synthesis

The most common and efficient method for the synthesis of 2,3-disubstituted 1,3-thiazolidine-4-ones is a one-pot, three-component condensation reaction involving an amine, an aldehyde, and thioglycolic acid.[2][3] This reaction proceeds through a sequential formation of key intermediates, culminating in the cyclized thiazolidinone ring.

The generally accepted mechanism can be outlined in the following key steps:

  • Schiff Base (Imine) Formation: The reaction initiates with the acid- or base-catalyzed condensation of a primary amine and an aldehyde. The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields a Schiff base, also known as an imine.[2]

  • Thiol Nucleophilic Addition: The sulfur atom of thioglycolic acid, a potent nucleophile, then attacks the electrophilic carbon of the imine. This step results in the formation of a thioether intermediate.

  • Intramolecular Cyclization: The final step involves an intramolecular cyclization, where the nitrogen atom of the intermediate attacks the carbonyl carbon of the carboxylic acid moiety of the thioglycolic acid portion. This is followed by the elimination of a water molecule to afford the stable, five-membered 1,3-thiazolidine-4-one ring.[4]

The overall reaction pathway is depicted in the following diagram:

Reaction_Mechanism Amine R1-NH2 (Amine) Schiff_Base R1-N=CH-R2 (Schiff Base/Imine) Amine->Schiff_Base + R2-CHO - H2O Aldehyde R2-CHO (Aldehyde) Thioglycolic_Acid HS-CH2-COOH (Thioglycolic Acid) Intermediate R1-NH-CH(R2)-S-CH2-COOH (Thioether Intermediate) Schiff_Base->Intermediate + Thioglycolic Acid Thiazolidinone 1,3-Thiazolidine-4-one Intermediate->Thiazolidinone Intramolecular Cyclization - H2O

Caption: General reaction mechanism for the three-component synthesis of 1,3-thiazolidine-4-ones.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 1,3-thiazolidine-4-one derivatives.

General Procedure for the One-Pot Synthesis of 2,3-Disubstituted 1,3-Thiazolidin-4-ones

This protocol is a generalized procedure adapted from various literature sources.[5][6][7] Researchers should optimize conditions for their specific substrates.

Materials:

  • Appropriate aromatic or aliphatic amine (1.0 eq)

  • Substituted aldehyde (1.0 eq)

  • Thioglycolic acid (1.1 - 1.2 eq)

  • Solvent (e.g., toluene, ethanol, or solvent-free)

  • Catalyst (optional, e.g., acetic acid, p-toluenesulfonic acid, or a Lewis acid)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent (e.g., 20 mL of toluene).

  • Add a catalytic amount of an acid catalyst (e.g., a few drops of glacial acetic acid) to the mixture.

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Add thioglycolic acid (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization

The synthesized 1,3-thiazolidine-4-one derivatives are typically characterized by various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1650-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the thiazolidinone ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the C2 carbon of the thiazolidinone ring typically appears as a singlet in the range of δ 5.5-6.5 ppm. The methylene protons of the thiazolidinone ring (C5) often appear as two doublets or a multiplet between δ 3.5 and 4.5 ppm.

    • ¹³C NMR: The carbonyl carbon (C4) resonates in the range of δ 170-175 ppm. The C2 carbon appears around δ 60-70 ppm, and the C5 carbon is typically found in the range of δ 30-40 ppm.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound, confirming its identity.

Data Presentation: Reaction Yields and Conditions

The efficiency of the 1,3-thiazolidine-4-one synthesis is influenced by various factors, including the nature of the reactants, the solvent, the catalyst, and the reaction conditions. The following table summarizes representative data from the literature, showcasing the impact of these variables on reaction yields and times.

AmineAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineBenzaldehydeAcetic AcidTolueneReflux685[3]
4-Chloroaniline4-Nitrobenzaldehydep-TSAEthanolReflux892[8]
4-Methoxyaniline2-HydroxybenzaldehydeNoneSolvent-free90288[8]
AnilineBenzaldehydeBaSO₄ nanoparticlesEthanolReflux1.595[9]
2-AminothiazoleBenzaldehydeMicrowaveDMF1200.2589[10]
Isonicotinic acid hydrazide4-ChlorobenzaldehydeZnCl₂THFUltrasound191[11]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 1,3-thiazolidine-4-ones.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Amine, Aldehyde, Solvent, Catalyst) Start->Reaction_Setup Thioglycolic_Addition Addition of Thioglycolic Acid Reaction_Setup->Thioglycolic_Addition Heating Heating and Reflux (Monitored by TLC) Thioglycolic_Addition->Heating Workup Reaction Work-up (Solvent Removal) Heating->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: A generalized experimental workflow for 1,3-thiazolidine-4-one synthesis.

Conclusion

The three-component synthesis of 1,3-thiazolidine-4-ones is a robust and versatile method for accessing this important class of heterocyclic compounds. A deep understanding of the underlying reaction mechanism, coupled with detailed experimental protocols and characterization data, empowers researchers to efficiently synthesize and explore novel derivatives with potential therapeutic applications. The information presented in this technical guide serves as a foundational resource for scientists and professionals engaged in the field of drug development and organic synthesis, facilitating the continued exploration of the vast chemical space offered by the 1,3-thiazolidine-4-one scaffold.

References

The Discovery of 1,3-Thiazolidine-4-carbohydrazide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 1,3-thiazolidine-4-one scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These compounds have demonstrated potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory agents.[1][2][4][5] This technical guide provides an in-depth overview of the discovery of 1,3-thiazolidine-4-carbohydrazide analogs and related derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.

Core Synthesis Strategies

The synthesis of 1,3-thiazolidine-4-one derivatives, including those with a carbohydrazide moiety, typically involves a cyclocondensation reaction. A common and effective method is the reaction of a carboxylic acid hydrazide with thioglycolic acid.[6] Variations of this synthesis often involve a one-pot, multi-component reaction, which is an efficient strategy for generating molecular diversity.[7][8]

A general synthetic pathway often starts with the formation of a Schiff base by reacting a hydrazide with an appropriate aldehyde. This intermediate is then cyclized with thioglycolic acid to yield the 1,3-thiazolidin-4-one ring.[9] Another approach involves the reaction of an amine, an aldehyde, and thioglycolic acid in a one-pot synthesis to form the thiazolidinone core, which can then be further modified.[7][8] For instance, new derivatives have been synthesized by reacting ethyl 3-aminopropionate hydrochloride with various substituted aromatic aldehydes and thioglycolic acid.[7] The resulting product can then be coupled with other molecules, such as Nω-nitro-l-arginine methyl ester hydrochloride, to create novel analogs.[7]

Synthesis of 1,3-Thiazolidin-4-one Derivatives Hydrazide Carboxylic Acid Hydrazide Schiff_Base Schiff Base Intermediate Hydrazide->Schiff_Base Condensation Aldehyde Aromatic Aldehyde Aldehyde->Schiff_Base Thioglycolic_Acid Thioglycolic Acid Thiazolidinone 1,3-Thiazolidin-4-one Analog Thioglycolic_Acid->Thiazolidinone Schiff_Base->Thiazolidinone Cyclization Antimicrobial_Screening_Workflow start Start prep_compounds Prepare Compound Stock Solutions start->prep_compounds serial_dilution Perform Serial Dilutions in 96-well Plates prep_compounds->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end Mechanism_of_Action cluster_0 Anticancer Mechanism cluster_1 Enzyme Inhibition Mechanism Thiazolidinone_Cancer 1,3-Thiazolidin-4-one Analog PLK1 Polo-like Kinase 1 (PLK1) Thiazolidinone_Cancer->PLK1 Inhibits Cell_Cycle Cell Cycle Progression PLK1->Cell_Cycle Promotes Cancer_Growth Cancer Cell Growth Cell_Cycle->Cancer_Growth Leads to Thiazolidinone_Enzyme 1,3-Thiazolidin-4-one Analog Carbonic_Anhydrase Carbonic Anhydrase (e.g., CA IX) Thiazolidinone_Enzyme->Carbonic_Anhydrase Inhibits pH_Regulation Tumor pH Regulation Carbonic_Anhydrase->pH_Regulation Maintains Tumor_Survival Tumor Cell Survival pH_Regulation->Tumor_Survival Promotes

References

Spectroscopic and Synthetic Guide to 1,3-Thiazolidine-4-carbohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiazolidine-4-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of the thiazolidine scaffold. Thiazolidine derivatives have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and a detailed experimental protocol for its synthesis and analysis, based on data from closely related compounds. Due to a lack of publicly available experimental data for this specific compound, this guide leverages spectral information from analogous structures to provide a predictive framework for researchers.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of published data for various 1,3-thiazolidin-4-one derivatives and other related heterocyclic carbohydrazides.[1][2][3][4]

Table 1: Predicted Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3350 - 3250Medium
N-H Bend (Amine)1650 - 1580Medium
C=O Stretch (Amide I)1680 - 1630Strong
N-H Bend (Amide II)1570 - 1515Strong
C-N Stretch1400 - 1200Medium
C-S Stretch750 - 600Weak

Table 2: Predicted ¹H NMR Spectroscopy Data (in DMSO-d₆)

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
NH (Thiazolidine)3.0 - 4.0Broad SingletExchangeable with D₂O
CH₂ (Thiazolidine, C5)3.2 - 3.6Multiplet
CH (Thiazolidine, C4)4.0 - 4.5Multiplet
CH₂ (Thiazolidine, C2)4.2 - 4.8Multiplet
NH (Amide)8.0 - 9.0Broad SingletExchangeable with D₂O
NH₂ (Hydrazide)4.0 - 5.0Broad SingletExchangeable with D₂O

Table 3: Predicted ¹³C NMR Spectroscopy Data (in DMSO-d₆)

CarbonExpected Chemical Shift (ppm)
CH₂ (Thiazolidine, C5)30 - 40
CH (Thiazolidine, C4)55 - 65
CH₂ (Thiazolidine, C2)45 - 55
C=O (Carbohydrazide)165 - 175

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrazinolysis of the corresponding ester, such as ethyl 1,3-thiazolidine-4-carboxylate.[5][6][7][8]

Materials:

  • Ethyl 1,3-thiazolidine-4-carboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve ethyl 1,3-thiazolidine-4-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 - 1.5 equivalents) dropwise to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound product under vacuum.

Spectroscopic Analysis

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • Mass Spectrometer

Procedure:

  • FTIR Spectroscopy:

    • Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups as outlined in Table 1.

  • NMR Spectroscopy:

    • Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure, referencing the predicted values in Tables 2 and 3.

  • Mass Spectrometry:

    • Utilize an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to generate the mass spectrum.

    • Determine the molecular weight of the compound from the molecular ion peak (M⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to further confirm the structure.

Visualized Workflow and Pathways

The following diagrams illustrate the synthetic pathway and the general workflow for the characterization of this compound.

G Synthetic Pathway for this compound cluster_reactants Reactants cluster_product Product A Ethyl 1,3-thiazolidine-4-carboxylate C This compound A->C Ethanol, Reflux B Hydrazine Hydrate (NH2NH2·H2O)

Caption: Synthetic route to this compound.

G Experimental Workflow for Characterization Start Synthesized Product FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS Analysis Data Analysis and Structure Confirmation FTIR->Analysis NMR->Analysis MS->Analysis

Caption: Workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Thiazolidine-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiazolidine-4-carbohydrazide derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The thiazolidine ring is a privileged scaffold in drug discovery, and its combination with a carbohydrazide moiety provides a versatile template for the synthesis of novel bioactive molecules. These derivatives have been explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents. This document provides a detailed protocol for the synthesis of this compound derivatives, including the preparation of the core heterocyclic system and its subsequent derivatization.

General Synthetic Strategy

The synthesis of this compound derivatives is typically a multi-step process. The overall workflow can be summarized as follows:

  • Formation of the Thiazolidine Ring: The synthesis begins with the condensation of an appropriate aldehyde with L-cysteine to form the 1,3-thiazolidine-4-carboxylic acid core. This reaction is a classic method for constructing the thiazolidine ring system.[1][2]

  • Esterification: The resulting carboxylic acid is then converted to its corresponding ester, typically a methyl or ethyl ester, to facilitate the subsequent reaction with hydrazine.

  • Hydrazinolysis: The ester is treated with hydrazine hydrate to yield the key intermediate, this compound.[1]

  • Derivatization: Finally, the this compound is reacted with a variety of substituted aldehydes to produce a library of N'-substituted this compound derivatives (Schiff bases).

This modular approach allows for the generation of a diverse range of derivatives by simply varying the aldehyde used in the initial and final steps.

Experimental Protocols

Protocol 1: Synthesis of 2-(Aryl)-1,3-thiazolidine-4-carboxylic acid

This protocol describes the synthesis of the core thiazolidine ring structure.

Materials:

  • Substituted aromatic aldehyde (10 mmol)

  • L-cysteine (1.21 g, 10 mmol)

  • Ethanol:water mixture (10:1)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the substituted aromatic aldehyde (10 mmol) and L-cysteine (10 mmol) in an ethanol:water (10:1) mixture.

  • Stir the reaction mixture at room temperature (20°C) for 20 hours.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the precipitate with diethyl ether.

  • Dry the solid to obtain the 2-(aryl)-1,3-thiazolidine-4-carboxylic acid. Recrystallization from an ethanol:water mixture can be performed for further purification.[1]

Protocol 2: Synthesis of Ethyl 2-(Aryl)-1,3-thiazolidine-4-carboxylate

This protocol details the esterification of the carboxylic acid.

Materials:

  • 2-(Aryl)-1,3-thiazolidine-4-carboxylic acid (10 mmol)

  • Absolute ethanol (50 mL)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • Suspend the 2-(aryl)-1,3-thiazolidine-4-carboxylic acid (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Synthesis of 2-(Aryl)-1,3-thiazolidine-4-carbohydrazide

This protocol describes the conversion of the ester to the carbohydrazide intermediate.

Materials:

  • Ethyl 2-(aryl)-1,3-thiazolidine-4-carboxylate (10 mmol)

  • Hydrazine hydrate (80-99%)

  • Ethanol

Procedure:

  • Dissolve the ethyl 2-(aryl)-1,3-thiazolidine-4-carboxylate (10 mmol) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 6-10 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the 2-(aryl)-1,3-thiazolidine-4-carbohydrazide.[1]

Protocol 4: Synthesis of N'-[(Substituted-phenyl)methylidene]-2-(aryl)-1,3-thiazolidine-4-carbohydrazide Derivatives

This protocol details the final derivatization step to obtain the target hydrazone derivatives.

Materials:

  • 2-(Aryl)-1,3-thiazolidine-4-carbohydrazide (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Ethanol or dry toluene

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the 2-(aryl)-1,3-thiazolidine-4-carbohydrazide (1 mmol) in ethanol or dry toluene in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 mmol) and a few drops of glacial acetic acid.

  • Reflux the mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture. The product will often precipitate.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the purified derivative.

Data Presentation

The following table summarizes representative quantitative data for a series of synthesized this compound derivatives.

Compound IDAr SubstituentAr' SubstituentYield (%)Melting Point (°C)Molecular Formula
1a 4-OCH₃-C₆H₄H-C₆H₅71178C₁₉H₂₁N₃O₃S
1b 4-Cl-C₆H₄4-NO₂-C₆H₄85210-212C₁₈H₁₅ClN₄O₄S
1c C₆H₅2-OH-C₆H₄75198-200C₁₈H₁₉N₃O₃S
1d 4-NO₂-C₆H₄4-OCH₃-C₆H₄82225-227C₁₉H₁₈N₄O₅S

Note: The data presented here is a representative compilation from various literature sources and may not correspond to a single experimental study.

Visualization of Workflows and Pathways

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for the preparation of this compound derivatives.

Synthesis_Workflow Aldehyde Substituted Aldehyde (Ar-CHO) ThiazolidineAcid 2-(Aryl)-1,3-thiazolidine- 4-carboxylic acid Aldehyde->ThiazolidineAcid Cysteine L-Cysteine Cysteine->ThiazolidineAcid Condensation Ester Ethyl 2-(Aryl)-1,3-thiazolidine- 4-carboxylate ThiazolidineAcid->Ester Esterification (EtOH, H+) Carbohydrazide 2-(Aryl)-1,3-thiazolidine- 4-carbohydrazide Ester->Carbohydrazide Hydrazinolysis (NH2NH2·H2O) FinalProduct N'-[(Aryl)methylidene]-2-(aryl)- This compound Carbohydrazide->FinalProduct SubAldehyde Substituted Aldehyde (Ar'-CHO) SubAldehyde->FinalProduct Condensation

Caption: General synthetic scheme for this compound derivatives.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and key transformations in the synthesis protocol.

Logical_Flow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Activation cluster_2 Step 3: Intermediate Formation cluster_3 Step 4: Derivatization A Aldehyde + Cysteine B 1,3-Thiazolidine-4-carboxylic acid A->B Cyclocondensation C Carboxylic Acid B->C Product feeds into next step D Ester C->D Esterification E Ester D->E Product feeds into next step F Carbohydrazide E->F Hydrazinolysis G Carbohydrazide + Aldehyde F->G Product feeds into next step H Final Hydrazone Derivative G->H Schiff Base Formation

Caption: Logical flow of the multi-step synthesis protocol.

References

Application Notes and Protocols for 1,3-Thiazolidine-4-carbohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiazolidine-4-carbohydrazide and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The inherent structural features of the thiazolidine ring, coupled with the reactive carbohydrazide moiety, make this scaffold a valuable starting point for the synthesis of a diverse array of bioactive molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including detailed experimental protocols and a summary of key biological activity data.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common and efficient method involves the reaction of L-cysteine with an appropriate aldehyde to form the thiazolidine ring, followed by esterification and subsequent reaction with hydrazine hydrate to yield the desired carbohydrazide.

A general synthetic pathway is outlined below:

Synthesis LCysteine L-Cysteine ThiazolidineAcid 2-substituted-1,3-thiazolidine- 4-carboxylic acid LCysteine->ThiazolidineAcid Aldehyde Aldehyde (R-CHO) Aldehyde->ThiazolidineAcid Esterification Esterification (Ethanol, H2SO4) ThiazolidineAcid->Esterification ThiazolidineEster Ethyl 2-substituted-1,3-thiazolidine- 4-carboxylate Esterification->ThiazolidineEster Hydrazinolysis Hydrazinolysis (Hydrazine hydrate) ThiazolidineEster->Hydrazinolysis FinalProduct 2-substituted-1,3-thiazolidine- 4-carbohydrazide Hydrazinolysis->FinalProduct Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions of Test Compounds SerialDilution Perform Serial Dilutions in 96-well plate Stock->SerialDilution Inoculate Inoculate Wells SerialDilution->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plates (24-48h, 37°C) Inoculate->Incubate ReadMIC Determine MIC Incubate->ReadMIC MTT_Assay SeedCells Seed Cells in 96-well Plate Incubate1 Incubate (24h) SeedCells->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve ReadAbsorbance Read Absorbance (570 nm) Dissolve->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 Apoptosis_Pathway Thiazolidine This compound Derivative Bax Bax (Pro-apoptotic) Thiazolidine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiazolidine->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Application Note: 1H and 13C NMR Spectral Analysis of Thiazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The core structure consists of a five-membered ring containing a sulfur atom, a nitrogen atom, and a carbonyl group. The substitution pattern at the 2, 3, and 5-positions of the thiazolidinone ring plays a crucial role in its biological activity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for the structural elucidation and characterization of these compounds. This application note provides a detailed overview of the NMR spectral features of thiazolidinones and a comprehensive protocol for their analysis.

Characteristic ¹H and ¹³C NMR Spectral Features of Thiazolidinones

The chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra of thiazolidinones are highly dependent on the substituents attached to the heterocyclic ring. However, some general trends can be identified.

¹H NMR Spectra:

The protons on the thiazolidinone ring typically exhibit characteristic signals. The methylene protons (S-CH₂) at the C-5 position often appear as a singlet or as two doublets, indicating diastereotopic protons, depending on the substitution at the C-2 and N-3 positions.[2] The methine proton at the C-2 position, if present, will also give a characteristic signal. The chemical shifts of the protons on the substituents will vary depending on their electronic environment.

¹³C NMR Spectra:

The carbonyl carbon (C=O) of the thiazolidinone ring is a key diagnostic signal in the ¹³C NMR spectrum, typically appearing in the downfield region. The chemical shifts of the C-2, C-4, and C-5 carbons of the ring are also characteristic and are influenced by the nature of the substituents.

The general structure of thiazolidinones is depicted below:

Thiazolidinone_Structure General Structure of Thiazolidinones cluster_thiazolidinone C4 O C6 C C4->C6 = C2 S C5 C C2->C5 R1 R1 C2->R1 N3 N N3->C2 R2 R2 N3->R2 C5->C6 R3 R3 C5->R3 C6->N3 R4 R4 C6->R4

Caption: General chemical structure of the thiazolidinone ring with possible substitution sites.

Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core thiazolidinone ring. It is important to note that these values can vary significantly based on the specific substituents and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts for the Thiazolidinone Ring

ProtonChemical Shift (δ, ppm)Multiplicity
CH₂ (C-5)3.5 - 4.5s or dd
CH (C-2)5.0 - 6.5s or m
NH (N-3)8.0 - 12.0br s

Table 2: Typical ¹³C NMR Chemical Shifts for the Thiazolidinone Ring

CarbonChemical Shift (δ, ppm)
C=O (C-4)165 - 175
C-250 - 70
C-530 - 45

Experimental Protocols

A generalized workflow for the NMR analysis of thiazolidinones is presented below:

NMR_Workflow SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis & Interpretation Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: Experimental workflow for the NMR analysis of thiazolidinones.

Protocol 1: Sample Preparation for NMR Analysis

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for the analysis of thiazolidinone derivatives.

Materials:

  • Thiazolidinone sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[3]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[3][4]

  • High-quality 5 mm NMR tubes and caps.[3][5]

  • Pasteur pipette and glass wool.[6]

  • Vortex mixer.

  • Internal standard (e.g., Tetramethylsilane - TMS).

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the thiazolidinone sample. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[3]

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[7]

  • Dissolving the Sample: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[7] Gentle vortexing can aid in dissolution.

  • Filtering the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution into a clean, dry NMR tube.[5][6] This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.[6]

  • Adding an Internal Standard: Add a small amount of an internal reference standard, such as TMS, to the NMR tube. TMS provides a reference signal at 0.00 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Homogenization: Gently invert the tube several times to ensure a homogeneous solution.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra of thiazolidinones. These may need to be optimized based on the specific instrument and sample.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for ¹H NMR).[8][9]

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 8-16 scans are usually sufficient for a decent signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range that covers all expected proton signals (e.g., -1 to 13 ppm).

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the structural characterization of thiazolidinone derivatives. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality NMR spectra. The provided tables of characteristic chemical shifts serve as a useful guide for the interpretation of these spectra, facilitating the unambiguous structural elucidation of novel thiazolidinone compounds, which is a critical step in the drug discovery and development process.

References

Application Notes & Protocols: Cyclocondensation Reaction for Preparing 1,3-Thiazolidin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiazolidin-4-ones are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide array of biological activities. These activities include antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and anticancer effects[1][2][3]. The most common and efficient method for synthesizing this privileged scaffold is the three-component cyclocondensation reaction. This one-pot synthesis typically involves the reaction of an amine, a carbonyl compound (usually an aldehyde), and thioglycolic acid, offering a straightforward and atom-economical route to diverse derivatives[4][5]. This document provides detailed protocols, reaction mechanisms, and comparative data for the synthesis of 1,3-thiazolidin-4-ones.

Reaction Mechanism

The synthesis of 1,3-thiazolidin-4-ones via a three-component reaction proceeds through a well-established mechanism. The reaction is initiated by the condensation of a primary amine and an aldehyde to form an imine (Schiff base) intermediate. Subsequently, the thiol group of thioglycolic acid performs a nucleophilic attack on the imine carbon. The final step is an intramolecular cyclization via nucleophilic attack by the nitrogen on the carboxylic acid's carbonyl carbon, followed by the elimination of a water molecule to yield the 1,3-thiazolidin-4-one ring[6][7].

G General Reaction Mechanism for 1,3-Thiazolidin-4-one Synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Thiol Addition cluster_2 Step 3: Intramolecular Cyclization Amine R1-NH2 (Amine) Imine R1-N=CH-R2 (Imine Intermediate) Amine->Imine + Aldehyde, -H2O Aldehyde R2-CHO (Aldehyde) Adduct Thio-Adduct Imine->Adduct + Thioglycolic Acid TGA HS-CH2-COOH (Thioglycolic Acid) Product 1,3-Thiazolidin-4-one Adduct->Product - H2O G start Start: Assemble Reactants (Amine, Aldehyde, Thioglycolic Acid) mix Mix Reactants & Catalyst in Solvent (or Solvent-free) start->mix react Heat / Reflux / Stir (e.g., 80-110°C for 2-36h) mix->react monitor Monitor Reaction (e.g., via TLC) react->monitor workup Work-up (e.g., Pour into ice water, neutralize with NaHCO3) monitor->workup isolate Isolate Crude Product (Filtration or Extraction) workup->isolate purify Purification (Recrystallization from Ethanol/Toluene) isolate->purify characterize Characterization (NMR, IR, Mass Spec, M.P.) purify->characterize end End: Pure 1,3-Thiazolidin-4-one characterize->end

References

Application Notes: FT-IR Characterization of 1,3-Thiazolidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3-Thiazolidine-4-carbohydrazide and its derivatives are significant heterocyclic compounds in medicinal chemistry and drug development. The thiazolidine ring, a saturated five-membered ring containing sulfur and nitrogen, is a core structure in various pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer drugs[1][2]. The carbohydrazide functional group (-CONHNH₂) is a crucial pharmacophore known for its coordination chemistry and biological activities. Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique for the structural elucidation of these molecules. It provides a unique "fingerprint" by identifying the vibrational modes of specific functional groups, thereby confirming the successful synthesis and purity of the target compound[3].

These application notes provide a detailed protocol for the synthesis and FT-IR characterization of this compound, present the expected spectral data, and illustrate the experimental workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound, which typically involves the hydrazinolysis of the corresponding ester derivative.

Materials:

  • Ethyl 1,3-thiazolidine-4-carboxylate

  • Hydrazine hydrate (80-99%)[1][4]

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 1,3-thiazolidine-4-carboxylate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5-2.0 equivalents) dropwise at room temperature[4].

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC)[5].

  • Reaction Completion and Cooldown: After refluxing for an appropriate time (typically 6-8 hours), allow the mixture to cool to room temperature[6].

  • Product Isolation: The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified this compound product in a vacuum oven or desiccator.

  • Characterization: Determine the melting point and proceed with FT-IR and NMR spectroscopy to confirm the structure[1][7].

Protocol 2: FT-IR Analysis

This protocol outlines the procedure for acquiring an FT-IR spectrum of the synthesized this compound.

Materials:

  • Synthesized this compound

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • FT-IR Spectrometer (e.g., Shimadzu IRPrestige-21, Bruker Alpha)[2][8]

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Take approximately 1-2 mg of the dried this compound sample and 100-200 mg of dry KBr powder.

    • Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to the die of a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will subtract the spectral contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition:

    • Mount the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the FT-IR spectrum of the sample, typically in the wavenumber range of 4000 to 400 cm⁻¹[9].

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum using the spectrometer's software.

    • Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

    • Interpret the spectrum by assigning the observed absorption bands to the vibrational modes of the functional groups present in this compound[10][11].

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (Thiazolidine Ester, Hydrazine Hydrate) reaction Hydrazinolysis (Reflux in Ethanol) start->reaction Step 1 workup Isolation & Purification (Cooling, Filtration, Washing) reaction->workup Step 2 product Dried Product: 1,3-Thiazolidine-4- carbohydrazide workup->product ftir FT-IR Analysis (KBr Pellet) product->ftir Step 3 data Spectral Data Acquisition ftir->data Step 4 interpretation Spectrum Interpretation & Peak Assignment data->interpretation

Caption: Workflow for the synthesis and FT-IR characterization of this compound.

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the presence of absorption bands corresponding to the thiazolidine ring and the carbohydrazide moiety. The following table summarizes the expected characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional GroupReference
3350 - 3150Medium-StrongN-H stretching (asymmetric & symmetric)-NH₂ (Hydrazide)[8][12]
~3100MediumN-H stretching-NH- (Amide & Thiazolidine)[2]
2980 - 2850Weak-MediumC-H stretching (asymmetric & symmetric)-CH₂- (Thiazolidine ring)[13]
1710 - 1670StrongC=O stretching (Amide I band)-CO-NH- (Lactam-like)[14][15]
1650 - 1610MediumN-H bending (scissoring)-NH₂ (Hydrazide)[9]
1450 - 1400MediumC-H bending (scissoring)-CH₂- (Thiazolidine ring)[16]
1350 - 1250Medium-StrongC-N stretchingThiazolidine ring & Amide[5][10]
780 - 670Weak-MediumC-S stretchingThiazolidine ring[5][17]

References

Application Notes and Protocols for Mass Spectrometry Analysis of Synthesized Thiazolidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometry analysis of synthesized thiazolidine compounds. Thiazolidine and its derivatives, particularly thiazolidinediones, are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[1][2] Accurate characterization and quantification of these synthesized compounds are crucial for drug discovery and development.

Introduction to Mass Spectrometry of Thiazolidine Compounds

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. When coupled with liquid chromatography (LC), LC-MS/MS provides a robust platform for the separation, identification, and quantification of thiazolidine derivatives in complex mixtures.[3][4] The choice of ionization technique is critical for successful analysis.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is highly suitable for the analysis of thermally labile and non-volatile thiazolidine compounds.[4][5] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode with minimal fragmentation, making it ideal for molecular weight determination and quantification.[5]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique particularly useful for high-throughput screening and high-resolution mass measurements (HRMS) of synthetic compounds.[6][7] Thiazolidinedione derivatives themselves have even been investigated as potential matrices for MALDI analysis of other small molecules.[6]

Quantitative Data Summary

The following table summarizes representative mass spectrometry data for a selection of synthesized thiazolidine derivatives, analyzed primarily by ESI-MS.

Compound Name/StructureMolecular FormulaIonization ModeParent Ion (m/z) [M+H]⁺ or [M-H]⁻Major Fragment Ions (m/z)Reference(s)
5-[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione (NL-1)C₁₈H₂₅NO₃SESI (-)334.1263[3][8]
5-[(4-hydroxy-3,5-dimethyl-phenyl)methyl]thiazolidine-2,4-dione (NL-2)C₁₂H₁₃NO₃SESI (-)250.1179[3][8]
5-(2,5-Dihydroxybenzylidene)thiazolidine-2,4-dioneC₁₀H₇NO₄SLC/MS (-)236.0 (as M-H)Not specified[9]
5-(3-Methoxybenzylidene)thiazolidine-2,4-dioneC₁₁H₉NO₃SLC/MS (-)234.0 (as M-H)Not specified[9]
5-(2-Hydroxy-5-nitrobenzylidene)thiazolidine-2,4-dioneC₁₀H₆N₂O₅SLC/MS (-)265.0 (as M-H)Not specified[9]
3-((5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)-N,N-dimethylaniline (Compound 3h)C₁₉H₁₇FN₂O₂SMS (+)412.02 (as M+)Not specified[10]
PioglitazoneC₁₉H₂₀N₂O₃SESI (+)357.95135.15

Mass Spectral Fragmentation Patterns

Understanding the fragmentation of the thiazolidine ring is key to structural elucidation. Under Collision-Induced Dissociation (CID) in MS/MS experiments, thiazolidine derivatives exhibit characteristic fragmentation patterns.

A common fragmentation pathway for 5-substituted thiazolidine-2,4-diones involves the cleavage of the substituent at the C5 position. For N-substituted derivatives, cleavage of the N-substituent is also frequently observed. The thiazolidine ring itself can undergo cleavage, often with the loss of CO, SCO, or other small neutral molecules.

Fragmentation_Pathway Parent [M+H]⁺ Thiazolidine Derivative Fragment1 Fragment A Loss of R¹ substituent Parent->Fragment1 - R¹ Fragment2 Fragment B Loss of R² substituent Parent->Fragment2 - R² Fragment3 Fragment C Ring Cleavage Products (e.g., loss of CO, SCO) Parent->Fragment3 Ring Opening

Figure 1. General fragmentation pathways for thiazolidine derivatives.

Experimental Protocols

Protocol for LC-MS/MS Analysis

This protocol is a general guideline for the quantitative analysis of synthesized thiazolidine compounds in a research setting.

1. Sample Preparation (Protein Precipitation for Biological Matrices): a. To 100 µL of plasma or serum sample, add an appropriate internal standard. b. Add 300 µL of cold acetonitrile to precipitate proteins.[3][8] c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 4.6 mm, 2.4 µm) is commonly used.[3]

  • Mobile Phase A: 5 mM ammonium acetate or 0.1% formic acid in water.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 0.4 - 0.7 mL/min.[3]

  • Injection Volume: 5 - 10 µL.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over several minutes to elute the compounds of interest.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.[3][8]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[3][8]

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and compounds.

  • MRM Transitions: Determine the precursor ion (parent ion) and a stable product ion (fragment ion) for each analyte and the internal standard. For example, for the compound NL-1, the transition m/z 334 → 263 was monitored.[3][8]

Protocol for MALDI-TOF MS Analysis (General Guidance)

This protocol provides a general framework for the analysis of thiazolidine compounds using MALDI-TOF MS.

1. Matrix Selection and Preparation: a. A common matrix for small molecules is α-cyano-4-hydroxycinnamic acid (CHCA). Interestingly, a thiazolidinedione derivative itself, 5-(3-trifluoromethylbenzylidene)thiazolidine-2,4-dione, has been shown to be an effective matrix for the analysis of small biogenic amines.[6] b. Prepare a saturated solution of the matrix in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

2. Sample Preparation: a. Dissolve the synthesized thiazolidine compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. b. Mix the sample solution with the matrix solution in a 1:1 to 1:10 ratio (sample:matrix).

3. Spotting: a. Spot 1 µL of the mixture onto the MALDI target plate. b. Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.

4. Mass Spectrometry Analysis:

  • Instrument: MALDI-TOF Mass Spectrometer.

  • Mode: Positive or negative ion reflector mode for high resolution.[7]

  • Laser: Use a nitrogen laser (337 nm) or other appropriate laser, and optimize the laser energy to achieve good ionization without excessive fragmentation.

  • Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known masses.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of synthesized thiazolidine compounds.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Dissolution Dissolution Spiking Spiking Dissolution->Spiking Precipitation Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis MS Analysis (Precursor Scan) ESI->MS_Analysis MSMS_Analysis MS/MS Analysis (MRM/Product Ion Scan) MS_Analysis->MSMS_Analysis Quantification Quantification MSMS_Analysis->Quantification Structural_Elucidation Structural_Elucidation Quantification->Structural_Elucidation

Figure 2. Workflow for LC-MS/MS analysis of thiazolidine compounds.

PPARγ Signaling Pathway

Many thiazolidinedione derivatives, such as pioglitazone, are known to act as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.

PPAR_Signaling ligand Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ ligand->PPARg binds complex PPARγ-RXR Heterodimer PPARg->complex RXR RXR RXR->complex PPRE PPRE (PPAR Response Element) in Target Gene Promoter complex->PPRE binds to transcription Transcription of Target Genes PPRE->transcription activates response Metabolic Effects: ↑ Insulin Sensitivity ↑ Glucose Uptake ↓ Blood Glucose transcription->response

Figure 3. Simplified PPARγ signaling pathway activated by thiazolidinediones.

References

Application Notes and Protocols for the Purification of 1,3-Thiazolidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3-Thiazolidine-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its potential biological activities. The purity of this compound is paramount for accurate biological screening and subsequent development. This document provides detailed protocols for the purification of this compound products using common laboratory techniques: recrystallization and column chromatography. These methods are designed to remove unreacted starting materials, by-products, and other impurities.

Physicochemical Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical data for closely related thiazolidinone and carbohydrazide derivatives, which can serve as a useful reference.

PropertyTypical Value/Observation for Related CompoundsSource
Appearance White to off-white or pale yellow crystalline solid or powder.General Observation
Melting Point (°C) A wide range is observed for derivatives, often between 100-250 °C. For example, N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide has a melting point of 112–114 °C. A pyridine-3-carbohydrazide derivative melts at 174-176 °C.
Solubility Generally soluble in polar organic solvents like ethanol, methanol, and DMF. Sparingly soluble in less polar solvents and water. Recrystallization from ethanol is common for related structures.[1][1]
¹H NMR (DMSO-d₆, δ ppm) Protons of the thiazolidine ring typically appear in the range of 3.0-6.0 ppm. Amide and hydrazide protons (NH, NH₂) are often observed as broad singlets at lower fields (> 8.0 ppm). Aromatic protons, if present, appear in the 7.0-8.5 ppm region.[2][3][2][3]
¹³C NMR (DMSO-d₆, δ ppm) The carbonyl carbon of the thiazolidine ring is typically found around 170 ppm. Carbons within the thiazolidine ring appear in the range of 30-70 ppm.[2][2]

Purification Workflow

The general workflow for the purification of crude this compound is outlined below. The choice between recrystallization and column chromatography will depend on the nature and quantity of impurities.

PurificationWorkflow Purification Workflow for this compound Crude Crude Product (this compound) Assess Assess Purity (e.g., TLC, LC-MS) Crude->Assess Recrystallization Technique 1: Recrystallization Assess->Recrystallization High Purity/ Crystalline Solid ColumnChrom Technique 2: Column Chromatography Assess->ColumnChrom Low Purity/ Multiple Impurities PureProduct Pure Product Recrystallization->PureProduct ColumnChrom->PureProduct Characterization Characterization (NMR, MS, MP) PureProduct->Characterization

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for purifying products that are relatively crystalline and have impurities with different solubility profiles in ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry. Heat the mixture to a gentle boil with stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities, especially when multiple by-products are present.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Chromatography column

  • Solvents (e.g., ethyl acetate, petroleum ether, dichloromethane, methanol)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).

  • Column Packing: Pour the slurry into the chromatography column, ensuring even packing without air bubbles. Allow the solvent to drain to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% petroleum ether or a mixture with a small amount of ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Logical Relationships in Purification Method Selection

The decision to use recrystallization versus column chromatography is based on the initial purity and nature of the crude product.

DecisionTree Start Crude Product Analysis (TLC) IsCrystalline Is the major spot significantly more intense? Start->IsCrystalline IsSeparationGood Are spots well-separated on TLC? IsCrystalline->IsSeparationGood No Recrystallize Recrystallization is a good first choice. IsCrystalline->Recrystallize Yes Chromatography Column Chromatography is recommended. IsSeparationGood->Chromatography Yes IsSeparationGood->Chromatography No

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols for the Knoevenagel Condensation of Thiazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the condensation of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[1][2] In the realm of medicinal chemistry, the Knoevenagel condensation is a pivotal reaction for the synthesis of various heterocyclic compounds, including thiazolidinone derivatives. Thiazolidinones are a class of compounds that have garnered significant interest due to their diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3][4]

These application notes provide a detailed experimental setup and protocols for the Knoevenagel condensation reaction to synthesize 5-arylidene-thiazolidinone derivatives. The protocols outlined below are based on established literature methods and offer researchers a reliable guide for synthesizing these valuable compounds.

Reaction Mechanism and Experimental Workflow

The Knoevenagel condensation reaction with thiazolidinones proceeds through a well-established mechanism. Initially, a basic catalyst abstracts a proton from the active methylene group of the thiazolidinone ring, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the final α,β-unsaturated thiazolidinone derivative.

Caption: General mechanism of the Knoevenagel condensation for thiazolidinone synthesis.

A typical experimental workflow for this synthesis is depicted below. It involves the setup of the reaction, monitoring its progress, isolating the crude product, and subsequent purification.

Experimental_Workflow start Start reactants Combine Thiazolidinone, Aldehyde, Catalyst, and Solvent start->reactants reaction Heat and Stir Reaction Mixture (e.g., Reflux) reactants->reaction monitoring Monitor Reaction Progress by TLC reaction->monitoring workup Cool to Room Temperature and Pour into Cold Water monitoring->workup Reaction Complete filtration Filter the Precipitated Solid workup->filtration washing Wash the Solid with Water and Cold Ethanol filtration->washing drying Dry the Crude Product washing->drying purification Recrystallize from a Suitable Solvent (e.g., Ethanol, Acetic Acid) drying->purification characterization Characterize the Final Product (¹H NMR, ¹³C NMR, IR, MS) purification->characterization end End characterization->end

Caption: A standard experimental workflow for the synthesis of 5-arylidene-thiazolidinones.

Experimental Protocols

This section provides detailed protocols for the synthesis of 5-arylidene-thiazolidinone derivatives using different catalytic systems.

Protocol 1: Piperidine Catalyzed Synthesis in Ethanol

This is a widely used and effective method for the Knoevenagel condensation of thiazolidinones.

Materials and Equipment:

  • Thiazolidine-2,4-dione (or 2-thioxo-thiazolidin-4-one)

  • Substituted aromatic aldehyde

  • Ethanol

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve thiazolidine-2,4-dione (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (30 mL).

  • To this solution, add a catalytic amount of piperidine (0.5 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using TLC (eluent: ethyl acetate/petroleum ether, 4:6).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice or cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold water and then with a small amount of cold ethanol to remove impurities.

  • Dry the crude product in an oven at 60-70 °C.

  • Recrystallize the dried product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the pure 5-arylidene-thiazolidinone derivative.

Protocol 2: Sodium Acetate Catalyzed Synthesis in Glacial Acetic Acid

This method is particularly useful for less reactive aldehydes.[5]

Materials and Equipment:

  • Thiazolidine-2,4-dione (or 2-thioxo-thiazolidin-4-one)

  • Substituted aromatic aldehyde

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • TLC plates

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine thiazolidine-2,4-dione (10 mmol), the aromatic aldehyde (10 mmol), and anhydrous sodium acetate (20 mmol).

  • Add glacial acetic acid (25 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction by TLC. The reaction time may vary from 3 to 6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Filter the resulting precipitate, wash it thoroughly with water, and then with a small amount of ethanol.

  • Dry the product and recrystallize it from glacial acetic acid or an appropriate solvent.

Protocol 3: Green Synthesis using Baker's Yeast in Ethanol

This protocol offers an environmentally friendly alternative using a biocatalyst.[6][7]

Materials and Equipment:

  • Thiazolidine-2,4-dione

  • Aromatic aldehyde

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Ethanol

  • Erlenmeyer flask

  • Magnetic stirrer

  • TLC plates

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In an Erlenmeyer flask, suspend active dry baker's yeast (2 g) in ethanol (30 mL).

  • Add thiazolidine-2,4-dione (8 mmol) and the aromatic aldehyde (8 mmol) to the suspension.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can be longer, ranging from 24 to 48 hours.[6]

  • Upon completion, filter the reaction mixture to remove the yeast.

  • Evaporate the ethanol from the filtrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of various 5-arylidene-thiazolidinone derivatives.

Table 1: Comparison of Catalytic Systems for the Synthesis of 5-benzylidene-2,4-thiazolidinedione

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolReflux2-485-95[8]
Sodium AcetateAcetic AcidReflux3-680-90[5]
Baker's YeastEthanolRoom Temp40~88[6]
Ammonium AcetateSolvent-free (Grinding)Room Temp0.1-0.290-98[5]

Table 2: Synthesis of Various 5-Arylidene-2,4-thiazolidinediones using Piperidine in Ethanol

AldehydeProductTime (h)Yield (%)
Benzaldehyde5-Benzylidene-2,4-thiazolidinedione392
4-Chlorobenzaldehyde5-(4-Chlorobenzylidene)-2,4-thiazolidinedione2.595
4-Methoxybenzaldehyde5-(4-Methoxybenzylidene)-2,4-thiazolidinedione3.590
4-Nitrobenzaldehyde5-(4-Nitrobenzylidene)-2,4-thiazolidinedione296

Characterization of Products

The synthesized 5-arylidene-thiazolidinone derivatives are typically characterized by spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectra will show characteristic absorption bands for the C=O groups of the thiazolidinone ring (around 1700-1750 cm⁻¹ and 1680-1700 cm⁻¹), the C=C double bond (around 1600-1650 cm⁻¹), and N-H stretching (if unsubstituted at the N-3 position, around 3100-3300 cm⁻¹).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the exocyclic C=CH bond typically appears as a singlet in the range of 7.5-8.0 ppm. Aromatic protons will be observed in their characteristic regions. The N-H proton, if present, will appear as a broad singlet.

    • ¹³C NMR: The carbonyl carbons of the thiazolidinone ring resonate at around 167-168 ppm. The carbons of the C=C double bond will also be present in the spectrum.[8]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is appropriate.
Impure reactantsUse freshly distilled aldehydes and pure thiazolidinone.
Inefficient work-upEnsure complete precipitation of the product by using sufficiently cold water. Minimize product loss during washing.
Formation of Byproducts Self-condensation of the aldehydeUse a milder base or lower the reaction temperature.
Decomposition of reactantsThis can occur with sensitive substrates, especially under harsh acidic or basic conditions. Consider a milder catalyst or solvent system.[1]
Difficulty in Purification Oily productTry triturating the crude product with a non-polar solvent like hexane to induce solidification.
Poor crystallizationExperiment with different recrystallization solvents or solvent mixtures.

References

Application Notes and Protocols for the In Vitro Biological Evaluation of 1,3-Thiazolidine-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Thiazolidine-4-carbohydrazide and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating a wide range of therapeutic potential. These application notes provide a comprehensive overview of the in vitro biological evaluation of these derivatives, including detailed protocols for assessing their antimicrobial, anticancer, and anti-inflammatory activities.

The core structure, a 1,3-thiazolidin-4-one ring, is amenable to chemical modifications at various positions, allowing for the generation of large libraries of compounds with diverse pharmacological profiles.[1][2] In recent years, numerous studies have reported the synthesis and evaluation of these derivatives, revealing their potential as antimicrobial, anticancer, anti-inflammatory, antioxidant, and antidiabetic agents.[1][3][4] This document aims to equip researchers with the necessary information to effectively screen and characterize novel this compound derivatives in a laboratory setting.

Data Presentation: Summary of Biological Activities

The following tables summarize the reported in vitro biological activities of various this compound and related thiazolidinone derivatives.

Table 1: In Vitro Anticancer Activity

Compound IDCancer Cell LineAssay TypeActivity (GI50/IC50 in µM)Reference
AB-12MCF-7SRB Assay28.5 µg/ml[3]
AB-6MCF-7SRB Assay50.7 µg/ml[3]
28aHepG2MTT Assay27.59[1]
28aMCF-7MTT Assay8.97[1]
28aHT-29MTT Assay5.42[1]
28bHepG2MTT Assay4.97[1]
28bMCF-7MTT Assay5.33[1]
28bHT-29MTT Assay3.29[1]
39MDA-MB-231MTT Assay1.9[1]
39HepG2MTT Assay5.4[1]
39HT-29MTT Assay6.5[1]
48aMCF-7MTT Assay0.16[1]
48bA2780MTT Assay0.11[1]
48bHT-29MTT Assay0.12[1]
YS4YKG-1Not Specified20 nM[2]
YS10SH-SY5YNot Specified0.44 nM[2]
5HepG2MTT Assay9.082[5]
6bHepG2MTT Assay4.712[5]

Table 2: In Vitro Antimicrobial Activity

Compound IDMicroorganismMethodActivity (MIC in µg/mL)Reference
Series 16-30M. luteus, Candida spp.Broth MicrodilutionGood to mild bioactivity[6]
28Various bacteriaNot SpecifiedHighest antimicrobial activity in the series[7]
6jP. aeruginosa, C. parapsilosisNot SpecifiedMost active in the series[4]
6hE. coliNot SpecifiedSignificant activity[8]

Table 3: In Vitro Anti-inflammatory and Antioxidant Activity

Compound IDAssay TypeActivityReference
6g, 6hDPPH, ABTS radical scavengingHigh scavenging ability[4]
4e, 4mDPPH radical scavengingComparable to Vitamin E[9]
7e, 7kFRAP, phosphomolybdenum, DPPH, ABTSHighest antioxidant effect
6bDPPH assayIC50 = 60.614 µM
6fDPPH, ABTS, PhosphomolybdenumHighest radical scavenging activity[10]

Experimental Protocols

General Synthesis of 1,3-Thiazolidin-4-one Derivatives

This protocol outlines a general method for the synthesis of 2,3-disubstituted-1,3-thiazolidin-4-one derivatives.

Synthesis_Workflow Hydrazide Carboxylic Acid Hydrazide SchiffBase Schiff Base Intermediate Hydrazide->SchiffBase Condensation (e.g., in ethanol, reflux) Aldehyde Aromatic Aldehyde Aldehyde->SchiffBase Thiazolidinone 1,3-Thiazolidin-4-one Derivative SchiffBase->Thiazolidinone Cyclocondensation (e.g., in 1,4-dioxane, reflux) ThioglycolicAcid Thioglycolic Acid ThioglycolicAcid->Thiazolidinone

Caption: General synthetic pathway for 1,3-thiazolidin-4-one derivatives.

Protocol:

  • Schiff Base Formation:

    • Dissolve one equivalent of the appropriate carboxylic acid hydrazide in a suitable solvent (e.g., ethanol).

    • Add one equivalent of a substituted aromatic aldehyde to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for an appropriate time (typically 2-8 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture. The precipitated Schiff base is then filtered, washed with a cold solvent, and dried.

  • Cyclocondensation to form the Thiazolidinone Ring:

    • To a solution of the synthesized Schiff base in a solvent like 1,4-dioxane or toluene, add an excess (typically 1.5-2 equivalents) of thioglycolic acid.[6]

    • Reflux the mixture for 8-12 hours, again monitoring by TLC.

    • After the reaction is complete, cool the mixture and pour it into a cold sodium bicarbonate solution to neutralize the excess acid.

    • The resulting solid product, the 1,3-thiazolidin-4-one derivative, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

In Vitro Antimicrobial Activity Assessment

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CompoundPrep Prepare stock solutions of 1,3-thiazolidine derivatives SerialDilution Perform serial dilutions of compounds in a 96-well microplate CompoundPrep->SerialDilution MediaPrep Prepare sterile bacterial/fungal growth medium MediaPrep->SerialDilution InoculumPrep Prepare standardized microbial inoculum Inoculation Inoculate each well with the standardized microbial suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate the microplate under appropriate conditions (e.g., 37°C for 24h) Inoculation->Incubation VisualInspection Visually inspect for microbial growth (turbidity) Incubation->VisualInspection MIC_Determination Determine the MIC: lowest concentration with no visible growth VisualInspection->MIC_Determination

Caption: Workflow for antimicrobial susceptibility testing.

Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to obtain a stock solution (e.g., 10 mg/mL).

  • Preparation of Microplates: Dispense 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) into each well of a 96-well microplate.

  • Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference standard.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition & Analysis CellSeeding Seed cancer cells in a 96-well plate and allow to adhere overnight CompoundAddition Treat cells with various concentrations of the thiazolidine derivatives CellSeeding->CompoundAddition Incubation Incubate for a specified period (e.g., 24, 48, or 72 hours) CompoundAddition->Incubation MTT_Addition Add MTT solution to each well and incubate (e.g., 4 hours) Incubation->MTT_Addition FormazanSolubilization Remove the medium and add a solvent (e.g., DMSO) to dissolve formazan crystals MTT_Addition->FormazanSolubilization AbsorbanceReading Measure the absorbance at a specific wavelength (e.g., 570 nm) FormazanSolubilization->AbsorbanceReading IC50_Calculation Calculate the IC50 value: concentration causing 50% inhibition of cell growth AbsorbanceReading->IC50_Calculation

Caption: Workflow of the MTT assay for cytotoxicity.

Protocol:

  • Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, HepG2, A549) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Activity (Nitric Oxide Production Assay)

This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11]

NO_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment_stimulation Treatment and Stimulation cluster_no_measurement Nitrite Measurement (Griess Assay) cluster_analysis Data Analysis CellSeeding Seed RAW 264.7 macrophage cells in a 96-well plate Pretreatment Pre-treat cells with different concentrations of the test compounds CellSeeding->Pretreatment Stimulation Stimulate the cells with LPS (e.g., 1 µg/mL) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation SupernatantCollection Collect the cell culture supernatant Incubation->SupernatantCollection GriessReaction Mix supernatant with Griess reagent (Sulfanilamide and NED) SupernatantCollection->GriessReaction AbsorbanceReading Measure absorbance at 540 nm GriessReaction->AbsorbanceReading NO_Quantification Quantify nitrite concentration and determine the percentage of inhibition AbsorbanceReading->NO_Quantification StandardCurve Generate a sodium nitrite standard curve StandardCurve->NO_Quantification

Caption: Workflow for the nitric oxide production assay.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite in the samples is determined using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to conduct in vitro evaluations of new derivatives. By systematically applying these methodologies, scientists can effectively identify and characterize lead compounds with potent and selective biological activities, paving the way for further preclinical and clinical development.

References

Troubleshooting & Optimization

Overcoming low solubility of thiazolidinone derivatives in solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of thiazolidinone derivatives.

Troubleshooting Guides

Issue: My thiazolidinone derivative is poorly soluble in aqueous solutions for biological assays.

This is a common challenge due to the often hydrophobic nature of the thiazolidinone scaffold. Here are several strategies to address this issue, starting with the simplest approaches.

1. pH Adjustment:

  • Underlying Principle: Many thiazolidinone derivatives possess ionizable functional groups (acidic or basic). Altering the pH of the solution can convert the compound into its more soluble salt form. For weakly acidic compounds, increasing the pH will increase solubility, while for weakly basic compounds, decreasing the pH will enhance solubility.[1][2][3][4][5][6]

  • Troubleshooting Steps:

    • Determine the pKa of your compound.

    • For acidic compounds, prepare a stock solution in a basic buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4 or higher).

    • For basic compounds, use an acidic buffer (e.g., citrate buffer at a lower pH).

    • Always check the stability of your compound at the adjusted pH over the time course of your experiment.

2. Co-solvents:

  • Underlying Principle: The addition of a water-miscible organic solvent, known as a co-solvent, can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[7][8][9]

  • Troubleshooting Steps:

    • Prepare a high-concentration stock solution of your thiazolidinone derivative in a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

    • For your working solution, dilute the stock solution into your aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect your biological system (typically <1% DMSO).

    • If precipitation occurs upon dilution, try a different co-solvent or a combination of co-solvents.

3. Surfactants:

  • Underlying Principle: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.

  • Troubleshooting Steps:

    • Select a biocompatible surfactant (e.g., Tween® 80, Polysorbate 80).

    • Prepare your aqueous medium with a concentration of the surfactant above its CMC.

    • Add your thiazolidinone derivative to this solution and determine the solubility.

Issue: I am struggling to find a suitable solvent for the synthesis or purification (recrystallization) of my thiazolidinone derivative.

The choice of solvent is critical for both the reaction and the purification of your compound.

1. Solvent Selection for Synthesis:

  • Common Solvents: Based on literature for the synthesis of various thiazolidinone derivatives, common solvents include:

    • Ethanol[10][11][12]

    • Dimethylformamide (DMF)[13]

    • 1,4-Dioxane[7]

    • Toluene

    • Acetic acid[14]

  • Troubleshooting Steps:

    • Start with a solvent in which your starting materials are soluble at the reaction temperature.

    • Consider the polarity of your reactants and the expected product to guide your solvent choice.

    • If the reaction is slow, consider a higher-boiling point solvent to increase the reaction temperature.

    • Solvent-free reaction conditions have also been reported and can be an effective and environmentally friendly option.[15]

2. Solvent Selection for Recrystallization:

  • Principle of Recrystallization: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Troubleshooting Steps:

    • Test the solubility of your crude product in a small amount of various solvents at room temperature and with heating.

    • Commonly used solvents for the recrystallization of thiazolidinone derivatives include ethanol, ethanol/DMF mixtures, and acetone.[7][8][11][13]

    • If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Allow the solution to cool slowly to form crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the low solubility of thiazolidinone derivatives?

A1: The low solubility of many thiazolidinone derivatives stems from their predominantly hydrophobic molecular structure. The presence of aromatic rings and other nonpolar functional groups contributes to poor solubility in aqueous media. Unsubstituted thiazolidinones or those with smaller alkyl groups tend to be more water-soluble.[1][16]

Q2: How can I quantitatively measure the solubility of my thiazolidinone derivative?

A2: The "shake-flask" method is a widely accepted technique for determining equilibrium solubility. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q3: Can I use cyclodextrins to improve the solubility of my thiazolidinone derivative?

A3: Yes, cyclodextrins can be very effective. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic thiazolidinone derivative can form an inclusion complex with the cyclodextrin, where it is encapsulated within the hydrophobic cavity, thereby increasing its apparent water solubility.[10][15][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[15]

Q4: Is salt formation a viable strategy for all thiazolidinone derivatives?

A4: Salt formation is only applicable to thiazolidinone derivatives that have ionizable functional groups (i.e., acidic or basic centers). For neutral compounds, this method will not be effective. The success of salt formation also depends on the pKa of the ionizable group and the chosen counter-ion.[4]

Q5: What is the difference between micronization and increasing solubility?

A5: Micronization is a particle size reduction technique.[9] It increases the surface area of the solid compound, which can lead to an increased dissolution rate (how fast it dissolves). However, it does not typically increase the equilibrium solubility (the maximum amount that can dissolve). For some nanoparticles, a slight increase in equilibrium solubility can be observed.

Data Presentation

Table 1: Solubility of Selected Thiazolidinone Derivatives in Various Solvents

Thiazolidinone DerivativeSolvent/SystemTemperatureSolubilityReference
Pioglitazone HydrochlorideN,N-Dimethylacetamide298.15 KHigh
Pioglitazone HydrochlorideMethanol298.15 KModerate
Pioglitazone HydrochlorideAcetic Acid298.15 KModerate
Pioglitazone HydrochlorideEthanol298.15 KLow
Pioglitazone Hydrochloride1-Propanol298.15 KLow
Pioglitazone HydrochlorideDMSO-~20 mg/mL
Pioglitazone Hydrochloride1:5 DMSO:PBS (pH 7.2)-~0.15 mg/mL
Pioglitazone HydrochlorideWater298.2 K0.7 mM[7]
Pioglitazone Hydrochloride80% Ethanol (aq)298.2 KHigh[7]
Pioglitazone Hydrochloride90% Propylene Glycol (aq)298.2 KHigh[7]
Pioglitazone Hydrochloride100% N-Methyl-2-pyrrolidone298.2 KHighest[7]
Rosiglitazone--Poorly water-soluble (BCS Class II)[1][16]
CFTRinh-172Water-< 18 µM[19]
Tetrazolo-172Water-> 180 µM[19]
Oxo-172Water-> 180 µM[19]

Table 2: Qualitative Solubility of Thiazolidinone Derivatives from Synthetic Procedures

Derivative TypeSynthesis/Recrystallization Solvent(s)Implied SolubilityReference(s)
5-substituted thiazolidin-4-onesMethanol, PiperidineSoluble in reaction mixture
Indole-containing thiazolidinonesEthanol, ChloroformSoluble for reaction/recrystallization
2-thioxo-thiazolidinonesBenzeneSoluble for reaction[14]
Indole-containing thiazolidinonesEthanol-DMF (3:1)Soluble for recrystallization[13]
Benzothiazole-containing 4-thiazolidinones1,4-Dioxane, EthanolSoluble for reaction/recrystallization[7]
Thiazolidinones from thiosemicarbazonesAbsolute EthanolSoluble for reaction[10]
Substituted 4-thiazolidinonesChloroform, BenzeneSoluble for reaction[18]

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
  • Objective: To determine the maximum concentration of a thiazolidinone derivative that can be dissolved in a specific aqueous medium at a set temperature.

  • Materials:

    • Thiazolidinone derivative (solid)

    • Aqueous medium (e.g., deionized water, PBS pH 7.4)

    • Vials with screw caps

    • Shaker or rotator with temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PVDF)

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Add an excess amount of the solid thiazolidinone derivative to a vial containing a known volume of the aqueous medium. "Excess" means that there should be undissolved solid remaining at the end of the experiment.

    • Seal the vials and place them in a shaker/rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After the incubation period, visually confirm that excess solid is still present.

    • Centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.

    • Quantify the concentration of the dissolved thiazolidinone derivative using a validated analytical method.

    • The determined concentration represents the equilibrium solubility of the compound in that medium.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification start Add excess solid to aqueous medium shake Agitate at constant temperature (24-48h) start->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtrate filter->dilute analyze Analyze by HPLC or LC-MS dilute->analyze end end analyze->end Equilibrium Solubility Value

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

troubleshooting_low_solubility cluster_primary Primary Approaches cluster_secondary Advanced Approaches cluster_solid_state Solid-State Modification start Low Solubility Observed ph_adjust Adjust pH start->ph_adjust Ionizable compound? cosolvent Use Co-solvent (e.g., DMSO) start->cosolvent solid_dispersion Prepare Solid Dispersion start->solid_dispersion micronization Reduce Particle Size start->micronization Improve dissolution rate surfactant Add Surfactant ph_adjust->surfactant cyclodextrin Use Cyclodextrin ph_adjust->cyclodextrin salt_form Synthesize Salt Form ph_adjust->salt_form success success ph_adjust->success Solubility Improved cosolvent->surfactant cosolvent->cyclodextrin cosolvent->success Solubility Improved surfactant->success Solubility Improved cyclodextrin->success Solubility Improved salt_form->success Solubility Improved solid_dispersion->success Solubility Improved success_dissolution success_dissolution micronization->success_dissolution Dissolution Improved

Caption: Troubleshooting logic for overcoming low solubility of thiazolidinone derivatives.

References

Technical Support Center: Synthesis of 1,3-Thiazolidin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions and optimization of 1,3-thiazolidin-4-one synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 1,3-thiazolidin-4-ones.

Problem: Low or No Product Yield

Q1: My one-pot synthesis of a 1,3-thiazolidin-4-one is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in this three-component condensation are a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Reaction Conditions: The reaction is sensitive to catalysts, solvents, and temperature.

    • Catalyst: The absence of a catalyst can lead to lower yields.[1] Consider using a catalyst to improve the reaction rate and yield. Several have been reported to be effective, including ammonium persulfate (APS), [Et3NH][HSO4], and thiamine hydrochloride.[1][2][3] For example, using 10 mol% of APS at 90°C under solvent-free conditions has been shown to give good yields.[3]

    • Solvent: While the reaction can be performed in various solvents like toluene or polypropylene glycol, solvent-free conditions have often been found to be optimal, leading to higher yields and faster reaction rates.[3][4][5]

    • Temperature: The optimal temperature can be catalyst and solvent-dependent. Experiment with a range of temperatures. For instance, with APS as a catalyst, 90°C was found to be effective.[3]

  • Imine Formation: The reaction proceeds through an imine intermediate (Schiff base), formed from the amine and aldehyde/ketone.[6][7] If this initial step is inefficient, the overall yield will be poor.

    • Water Removal: The formation of the imine releases water. In some setups, azeotropic removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product, though modern methods often avoid this.[8]

    • Reactant Purity: Ensure the purity of your starting amine and aldehyde, as impurities can inhibit imine formation.

  • Alternative Two-Step Procedure: If the one-pot method is consistently failing, consider a two-step approach. First, synthesize and isolate the Schiff base from the amine and aldehyde. In the second step, react the purified Schiff base with thioglycolic acid to form the thiazolidinone ring.[6][9]

Problem: Product Purification Difficulties

Q2: I've obtained a crude product, but I'm struggling to purify it. What are the likely impurities and what purification strategies can I use?

A2: Purification challenges often arise from unreacted starting materials or the formation of side products.

  • Common Impurities:

    • Unreacted thioglycolic acid, amine, or aldehyde.

    • The intermediate Schiff base if the cyclization is incomplete.

    • Self-condensation products of the aldehyde, especially if it is prone to aldol-type reactions.

    • Disulfides formed from the oxidation of thioglycolic acid.

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying solid 1,3-thiazolidin-4-ones. A common solvent system is ethanol or an ethanol/water mixture.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. An eluent system such as ethyl acetate/hexane is often effective.[5]

    • Washing: A thorough work-up procedure is crucial. Washing the crude product with a dilute solution of sodium bicarbonate can help remove acidic impurities like unreacted thioglycolic acid. Washing with water can remove water-soluble starting materials.

Problem: Unexpected Side Products

Q3: My spectral analysis (NMR, IR) shows unexpected peaks, suggesting the presence of side products. What are the possibilities?

A3: The primary reaction pathway involves the formation of an imine followed by cyclization with thioglycolic acid.[7][10] Side reactions can occur at either of these stages.

  • Possible Side Products:

    • Michael Adducts: If the aldehyde or ketone has an α,β-unsaturated system, thioglycolic acid could potentially add to the double bond via a Michael addition.

    • Amide Formation: Thioglycolic acid could potentially react with the starting amine to form an amide, although this is less likely under typical reaction conditions designed for thiazolidinone formation.

    • Dimerization/Polymerization: Some aldehydes can be prone to polymerization or self-condensation under acidic or basic conditions.

  • Identification:

    • NMR Spectroscopy: Carefully analyze the 1H and 13C NMR spectra. The thiazolidinone ring has characteristic signals: a singlet for the N-CH-S proton (typically δ 5.5-6.2 ppm) and two distinct signals for the diastereotopic protons of the S-CH2-CO group (typically δ 3.5-4.5 ppm).[5][11] The absence or incorrect integration of these peaks can indicate a problem.

    • IR Spectroscopy: A strong carbonyl (C=O) stretch for the thiazolidinone ring is expected around 1680-1710 cm-1.[4]

    • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is invaluable for determining the molecular formula of unexpected products.[2]

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for the synthesis of 1,3-thiazolidin-4-ones?

A4: The most common synthesis is a one-pot, three-component reaction that proceeds via two key steps:

  • Imine Formation: The amine and the carbonyl group of the aldehyde or ketone react to form an imine (Schiff base) intermediate, with the elimination of a water molecule.

  • Cyclocondensation: The thiol group of thioglycolic acid acts as a nucleophile and attacks the imine carbon. This is followed by an intramolecular cyclization, where the nitrogen attacks the carbonyl carbon of the thioglycolic acid moiety, eliminating another molecule of water to form the five-membered thiazolidinone ring.[7][10]

Q5: Are there any "green" or environmentally friendly methods for this synthesis?

A5: Yes, significant research has focused on developing greener protocols. These methods often feature:

  • Solvent-Free Conditions: Performing the reaction without a solvent reduces waste and is often more efficient.[3][6]

  • Biodegradable Catalysts: Catalysts like thiamine hydrochloride (Vitamin B1) are non-toxic and environmentally benign.[2]

  • Alternative Energy Sources: Ultrasound and microwave irradiation have been used to accelerate the reaction, often leading to higher yields in shorter times with less energy consumption.[1][8]

Q6: How does the choice of reactants (amine, aldehyde) affect the reaction?

A6: The electronic and steric properties of the amine and aldehyde can significantly influence the reaction rate and yield.

  • Aldehydes: Aromatic aldehydes with electron-withdrawing groups tend to be more reactive towards nucleophilic attack and can lead to faster imine formation. Sterically hindered aldehydes may react more slowly.

  • Amines: The nucleophilicity of the amine is crucial for the initial attack on the carbonyl group. Aromatic amines are commonly used.

Data and Protocols

Table 1: Comparison of Catalysts for 1,3-Thiazolidin-4-one Synthesis
CatalystConditionsYield (%)Reference
Ammonium Persulfate (10 mol%)Solvent-free, 90°C84%[1][3]
[Et3NH][HSO4] (25 mol%)80°C80%[1]
Thiamine HydrochlorideAcetonitrile, RefluxHigh[2]
Nano-CdZr4(PO4)6Ultrasonic irradiation (60W)88%[1]
General Experimental Protocol: One-Pot Synthesis

This is a generalized procedure based on common literature methods.[3][5] Researchers should adapt it based on their specific substrates and available equipment.

  • Setup: To a round-bottom flask, add the amine (1.0 eq.), the aldehyde (1.1 eq.), and the chosen solvent (if not solvent-free).

  • Addition of Thiol: Add thioglycolic acid (1.2 eq.) to the mixture and stir.

  • Catalyst: Add the catalyst (e.g., 10 mol% ammonium persulfate).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into ice water to induce precipitation.

  • Purification: Wash the crude solid with water and a dilute sodium bicarbonate solution. The final product can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the purified product using IR, 1H NMR, 13C NMR, and mass spectrometry.[4][11]

Visualized Workflows

General Synthesis and Potential Side Reaction Pathway

G cluster_start Starting Materials cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Amine Amine (R1-NH2) Imine Imine Intermediate (Schiff Base) Amine->Imine - H2O Unreacted Unreacted Starting Materials Amine->Unreacted Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine Aldol Aldehyde Self-Condensation Aldehyde->Aldol Aldehyde->Unreacted TGA Thioglycolic Acid (HSCH2COOH) Thiol_Attack Nucleophilic Attack by Thiol TGA->Thiol_Attack TGA->Unreacted Imine->Thiol_Attack + TGA Cyclization Intramolecular Cyclization Thiol_Attack->Cyclization Product 1,3-Thiazolidin-4-one Cyclization->Product - H2O

Caption: General reaction pathway for 1,3-thiazolidin-4-one synthesis and potential side reactions.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Catalyst Is a catalyst being used? Start->Check_Catalyst Add_Catalyst Add suitable catalyst (e.g., APS, [Et3NH][HSO4]) Check_Catalyst->Add_Catalyst No Check_Conditions Are reaction conditions (solvent, temp) optimal? Check_Catalyst->Check_Conditions Yes End Re-run Experiment Add_Catalyst->End Optimize_Conditions Try solvent-free. Optimize temperature. Check_Conditions->Optimize_Conditions No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Optimize_Conditions->End Purify_Reagents Purify amine and aldehyde. Check_Purity->Purify_Reagents No Consider_Two_Step Consider two-step synthesis: 1. Isolate Schiff Base 2. React with TGA Check_Purity->Consider_Two_Step Yes Purify_Reagents->End Consider_Two_Step->End

Caption: Logical workflow for troubleshooting low product yield in thiazolidinone synthesis.

References

Optimization of reaction conditions for thiazolidine ring formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of thiazolidine ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges in thiazolidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for thiazolidine ring formation?

A1: Traditionally, thiazolidine formation was believed to proceed optimally at an acidic pH of 4–5[1]. However, recent studies have demonstrated that the reaction can be highly efficient and rapid at physiological pH (around 7.4) and even at basic pH values up to 9[1][2][3]. The reaction at neutral pD has been shown to be fast, with complete conversion to the thiazolidine product within minutes when using aliphatic aldehydes[3]. The stability of the resulting thiazolidine ring can also be pH-dependent; for instance, some thiazolidine prodrugs are designed to be stable at the pH of blood (7.4) and the intestine (8.0) but may hydrolyze under more acidic conditions[4]. The optimal pH can depend on the specific substrates, with some reactions showing faster rates as the basicity of the medium increases[2].

Q2: Is a catalyst always necessary for the reaction?

A2: No, a catalyst is not always required. Catalyst-free protocols have been successfully developed, particularly for reactions proceeding under physiological conditions[1][5]. The condensation between 1,2-aminothiols and aldehydes can proceed efficiently without a catalyst, which is advantageous for bioconjugation applications where catalysts may be toxic[1][6]. However, for certain substrates or to improve yields and reaction times, various catalysts are employed. These range from acids and bases like piperidine to Lewis acids and greener options like L-tyrosine or ammonium persulfate[7][8][9].

Q3: How can I improve a slow reaction rate?

A3: To improve a slow reaction rate, consider the following strategies:

  • Choice of Aldehyde: Aliphatic aldehydes (e.g., propionaldehyde, butyraldehyde) react much faster than aromatic aldehydes (e.g., benzaldehyde)[3]. Electron-withdrawing groups on aryl aldehydes can increase the reaction rate compared to electron-donating groups[8].

  • Temperature: Increasing the reaction temperature can significantly speed up the reaction. Microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes[8][10]. For example, a solvent-free synthesis of 1,3-thiazolidin-4-one at 90°C yielded 84% product[7].

  • Catalyst: If not already using one, introducing a suitable catalyst can accelerate the reaction. For thiazolidinedione synthesis, catalysts like piperidine, L-tyrosine, or ethylenediamine diacetate (EDDA) have proven effective[8].

  • Concentration: Increasing the concentration of reactants can also enhance the reaction rate[1].

Q4: My thiazolidine product is unstable and decomposes. What can I do?

A4: The thiazolidine ring can be reversible and prone to hydrolysis, especially in aqueous solutions[1][11]. To address instability:

  • pH Control: The stability of the thiazolidine ring is pH-dependent. Studies have shown that the formed ring can be highly stable at both acidic and neutral pH values over several days[3]. Ensure the pH of your workup and storage solutions is optimized to maintain stability.

  • Structural Modification: The stability is influenced by the substituents on the ring[12]. In some cases, the initial thiazolidine product can be rearranged to a more stable structure, such as a pseudoproline derivative[1][3].

  • Prodrug Strategy: The inherent reversibility can be exploited. For example, thiazolidines are used as prodrugs to protect an aldehyde group, which is slowly released in vivo through hydrolysis[4]. If stability is a persistent issue, consider if a more stable derivative or analog would be suitable for your application.

Q5: What is the difference in synthesizing a simple thiazolidine versus a thiazolidin-4-one?

A5: The key difference lies in the starting materials, which dictates the final structure.

  • Thiazolidines are typically formed from the condensation of a 1,2-aminothiol (like cysteine) with an aldehyde or ketone[1][11]. This forms the basic five-membered ring with a sulfur at position 1 and a nitrogen at position 3.

  • Thiazolidin-4-ones possess a carbonyl group at the 4-position of the ring. A common synthesis is a multicomponent cyclocondensation reaction involving an amine, a carbonyl compound (like an aldehyde), and thioglycolic acid[7].

  • Thiazolidine-2,4-diones (TZDs) have carbonyl groups at both the 2 and 4 positions. A classic synthesis involves refluxing thiourea with an α-haloacid like chloroacetic acid, followed by hydrolysis[8][13].

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseRecommended Solution
Incorrect pH The reaction is highly sensitive to pH. While traditionally acidic conditions were used, recent evidence strongly supports physiological or even basic pH for faster, more efficient reactions[1][3]. Test a range of pH values (e.g., 5.0, 7.4, 9.0) to find the optimum for your specific substrates.
Reversible Reaction The formation of the thiazolidine ring is often a reversible equilibrium reaction[1][11]. To drive the reaction forward, consider removing water using a Dean-Stark apparatus or by performing the reaction under solvent-free conditions[7][8].
Unreactive Aldehyde Aromatic aldehydes are generally less reactive than aliphatic aldehydes[3]. If using an aromatic aldehyde, consider increasing the reaction temperature, using a catalyst, or increasing the molar equivalents of the aldehyde.
Catalyst Inefficiency The choice of catalyst is critical. For thiazolidin-4-one synthesis, catalysts like ammonium persulfate (APS), nano-CdZr₄(PO₄)₆, or ionic liquids have been shown to give high yields[7][9]. If one catalyst is ineffective, screen others (e.g., Lewis acids, bases).

Problem: Product Decomposes Upon Isolation

Possible CauseRecommended Solution
Hydrolysis The thiazolidine ring can be labile and hydrolyze back to its starting materials in aqueous solution[11]. During workup, minimize exposure to strongly acidic or basic aqueous conditions unless stability under those conditions has been confirmed. Lyophilization from a suitable solvent can be a gentle alternative to concentration from aqueous solutions.
Product Instability The stability of the final product depends on its structure. Some thiazolidines are inherently less stable[12]. Consider strategies to form a more stable derivative immediately after the initial ring formation, such as an acyl transfer reaction to create an irreversible conjugate[1][6].

Data Summary Tables

Table 1: Effect of pH on Thiazolidine Formation and Stability

pH ValueObservation on Reaction RateProduct StabilityReference(s)
3.0 Considerably slow formation.Highly stable after formation (tested for 7 days).[3]
4.0 - 5.0 Traditionally considered optimal; effective but can be slow (days).Generally stable.[1]
7.4 (Physiological) Very fast, "click-type" reaction, often complete in minutes.Highly stable after formation (tested for 7 days).[1][3]
9.0 Fast and complete conversion.Stable after formation.[3]
Basic (general) Rate of cyclization increases with increasing basicity.Not explicitly detailed, but formation is efficient.[2]

Table 2: Comparison of Selected Catalytic Systems for Thiazolidinone Synthesis

CatalystSubstratesSolventTemperatureTimeYieldReference(s)
Ammonium Persulfate (APS) Aniline, Benzaldehyde, Thioglycolic acidSolvent-free90 °CNot specified84%[7]
nano-CdZr₄(PO₄)₆ Aldehyde, Amine, Thioglycolic acidNot specifiedNot specified25 min88%[7]
L-tyrosine Aldehyde, ThiazolidinedioneWaterAmbientFastHigh (up to 80%)[8]
Ethylenediamine diacetate (EDDA) Benzaldehyde, ThiazolidinedioneSolvent-free80 °C150 min91%[8]
DABCO Propargylamines, Carbon disulfideSolvent-freeRoom TempNot specified66-95%[14]

Table 3: Influence of Aldehyde Structure on Reaction Rate at Neutral pH

Aldehyde TypeExample(s)Reaction RateConversion TimeReference(s)
Aliphatic Propionaldehyde, ButyraldehydeVery Fast< 5 minutes[3]
Aromatic BenzaldehydeSlower (k₁ = 0.0146 min⁻¹)Hours (52% in 8h, 87% in 24h with 5 eq.)[3]
Electron-Rich Aromatic 4-hydroxybenzaldehydeSlowest (k₁ = 0.0034 min⁻¹)Slower than benzaldehyde[3]

Visual Guides and Workflows

Troubleshooting_Workflow start Low / No Yield check_ph Check pH Is it optimized? start->check_ph check_reactants Evaluate Reactants Aliphatic vs. Aromatic? check_ph->check_reactants  No adjust_ph Action: Test pH 5, 7.4, 9 check_ph->adjust_ph Yes check_catalyst Review Catalyst Is one needed/effective? check_reactants->check_catalyst  No change_aldehyde Action: Use Aliphatic Aldehyde or increase equivalents check_reactants->change_aldehyde Yes check_equilibrium Consider Equilibrium Is water removal needed? check_catalyst->check_equilibrium  No screen_catalysts Action: Screen Catalysts (e.g., DABCO, APS, EDDA) check_catalyst->screen_catalysts Yes remove_water Action: Use Dean-Stark or solvent-free conditions check_equilibrium->remove_water Yes success Yield Improved check_equilibrium->success  No adjust_ph->success change_aldehyde->success screen_catalysts->success remove_water->success

Caption: Troubleshooting workflow for low yield in thiazolidine synthesis.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products aminothiol 1,2-Aminothiol intermediate Hemithioaminal (Intermediate) aminothiol->intermediate Nucleophilic attack of thiol on carbonyl aldehyde Aldehyde aldehyde->intermediate thiazolidine Thiazolidine Ring water H₂O intermediate->thiazolidine Intramolecular cyclization (-H₂O) intermediate->water

Caption: General mechanism for thiazolidine ring formation.

Key Experimental Protocols

Protocol 1: Catalyst-Free Thiazolidine Formation at Physiological pH This protocol is adapted from studies demonstrating rapid thiazolidine formation for bioconjugation[1][3].

  • Preparation: Prepare a phosphate buffer solution (e.g., 100 mM) and adjust the pH to 7.4.

  • Reactant Solutions: Dissolve the 1,2-aminothiol-containing compound (e.g., an N-terminal cysteine peptide) in the pH 7.4 buffer to a final concentration of 5-10 mM. In a separate vial, prepare a solution of the aliphatic aldehyde (e.g., propionaldehyde) in the same buffer. A slight molar excess of the aldehyde (1.2 to 5 equivalents) can be used.

  • Reaction: Add the aldehyde solution to the aminothiol solution with gentle vortexing.

  • Monitoring: The reaction is often very fast. Monitor the reaction progress by LC-MS or ¹H-NMR. For aliphatic aldehydes, complete conversion is often observed within 5-30 minutes at room temperature[5].

  • Workup: As the product is formed in a biocompatible buffer and without a catalyst, it can often be used directly in subsequent biological applications. If purification is needed, standard techniques like RP-HPLC can be employed.

Protocol 2: Microwave-Assisted Knoevenagel Condensation for Thiazolidinedione Derivatives This protocol is based on a rapid, solvent-based microwave synthesis[10].

  • Reactant Mixture: In a microwave pressure vial equipped with a stir bar, combine the substituted aryl aldehyde (1.0 mmol), thiazolidine-2,4-dione (1.5 mmol), and silica gel (200 mg).

  • Catalyst and Solvent: Add 2 mL of toluene, followed by 5 drops (~0.25 mL) each of acetic acid and piperidine[10].

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 110 °C for 25 minutes (e.g., a 5-minute ramp to temperature followed by a 20-minute hold)[10].

  • Isolation: After cooling, dilute the reaction mixture with 4 mL of water and precipitate the product on ice for 15 minutes.

  • Purification: Remove the silica gel by vacuum filtration, washing with hot methanol. Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from ethanol to yield the pure product. Yields typically range from 35-75%[10].

References

Technical Support Center: Purification of 1,3-Thiazolidine-4-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1,3-Thiazolidine-4-carbohydrazide analogs.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound analogs in a question-and-answer format.

Question 1: I have a low yield of my target compound after purification. What are the possible causes and solutions?

Answer:

Low recovery of your desired this compound analog can stem from several factors throughout the purification process. Here's a breakdown of potential causes and corresponding troubleshooting steps:

  • Incomplete Reaction or Side Reactions:

    • Cause: The initial synthesis may not have gone to completion, or side reactions may have consumed the starting materials, reducing the theoretical yield of your target compound. Common side products in condensation reactions can include unreacted starting materials, imine intermediates, and products from the degradation of the carbohydrazide moiety.

    • Solution: Before purification, it is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has reached completion. If side products are significant, optimizing the reaction conditions (e.g., temperature, reaction time, catalyst) may be necessary.

  • Suboptimal Recrystallization Conditions:

    • Cause: The choice of solvent is critical for effective recrystallization. If the compound is too soluble in the chosen solvent at low temperatures, or not soluble enough at high temperatures, recovery will be poor. Oiling out, where the compound separates as a liquid instead of crystals, is also a common issue.

    • Solution: A systematic solvent screen is recommended to find the ideal recrystallization solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Common solvent systems for thiazolidinone derivatives include ethanol, methanol, and mixtures like n-hexane/ethyl acetate. If your compound is acidic or basic, recrystallization of a salt form can be explored.

  • Inefficient Column Chromatography:

    • Cause: Issues such as improper stationary phase selection, an unsuitable mobile phase, column overloading, or co-elution with impurities can lead to significant product loss.

    • Solution:

      • Stationary and Mobile Phase: Silica gel is a commonly used stationary phase for the purification of thiazolidinone derivatives. The mobile phase, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), should be optimized using TLC to achieve good separation (Rf value of the target compound around 0.3-0.4).

      • Column Loading: Avoid overloading the column, as this leads to poor separation and broad peaks. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase.

      • Fraction Collection: Careful collection of fractions and analysis by TLC or LC-MS is essential to avoid discarding fractions containing the product.

Question 2: My purified compound is still impure. How can I identify and remove the impurities?

Answer:

Persistent impurities after initial purification are a common challenge. Here's a systematic approach to identify and eliminate them:

  • Identify the Impurities:

    • Techniques: Utilize analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS) to characterize the impurities. Comparing the spectra of your purified product with those of the starting materials can help identify unreacted precursors.

    • Common Impurities: In the synthesis of this compound analogs, common impurities include:

      • Unreacted starting materials (aldehyde/ketone, cysteine derivative, carbohydrazide).

      • The intermediate imine (Schiff base).

      • Diastereomers (cis/trans isomers).

      • Byproducts from the decomposition of starting materials or the product.

  • Removal Strategies:

    • Recrystallization: If the impurities have different solubility profiles from your target compound, multiple recrystallizations can be effective.

    • Column Chromatography: If recrystallization is ineffective, column chromatography with a fine-tuned eluent system can provide better separation. A shallower gradient or isocratic elution with the optimal solvent mixture can improve resolution.

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution than standard column chromatography. Both normal-phase and reversed-phase preparative HPLC can be employed.

    • Acid-Base Extraction: If your target compound or the impurity has an acidic or basic functional group, a liquid-liquid extraction with an appropriate aqueous acid or base can be a simple and effective purification step.

Question 3: I am struggling to separate the diastereomers of my 1,3-thiazolidine analog. What methods can I use?

Answer:

The formation of diastereomers (typically cis and trans isomers) is a frequent challenge in the synthesis of substituted thiazolidines, and their separation can be difficult due to their similar physical properties.[1] The ratio of these isomers can be influenced by the solvent used in the reaction.[1]

  • Chromatographic Methods:

    • Flash Column Chromatography: Careful optimization of the stationary and mobile phases may allow for the separation of diastereomers. Sometimes, a different stationary phase (e.g., alumina) or a multi-component solvent system can improve resolution.

    • Chiral HPLC: This is a powerful technique for separating enantiomers and can also be highly effective for separating diastereomers. Chiral stationary phases (CSPs) can provide the necessary selectivity. A common approach involves using a Chiralcel OD-H column with a mobile phase like n-hexane/isopropanol.[2]

    • Supercritical Fluid Chromatography (SFC): SFC is an emerging technique for chiral and achiral separations and can be particularly effective for separating diastereomers. It often uses supercritical CO₂ as the main mobile phase, which can lead to faster and more efficient separations compared to HPLC.

  • Crystallization Techniques:

    • Fractional Crystallization: If the diastereomers have sufficiently different solubilities, it may be possible to separate them by fractional crystallization. This involves a careful and iterative process of crystallization and separation.

    • Diastereomeric Salt Formation: If your molecule has an acidic or basic handle, reacting it with a chiral acid or base can form diastereomeric salts. These salts often have different solubilities, allowing for separation by crystallization. The desired diastereomer can then be liberated from the salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound analogs?

A1: The most frequently employed purification methods are recrystallization and column chromatography over silica gel.[3] For more challenging purifications, particularly for separating diastereomers, preparative HPLC and chiral HPLC are used.[2]

Q2: How do I choose a suitable solvent for recrystallization?

A2: The ideal solvent should completely dissolve your compound at an elevated temperature but result in low solubility at room temperature or below. It's often a process of trial and error. Start with common solvents like ethanol, methanol, or ethyl acetate. If a single solvent is not effective, a binary solvent system (e.g., hexane-ethyl acetate, ethanol-water) can be tested.

Q3: What are typical mobile phases for column chromatography of these compounds?

A3: For silica gel column chromatography, a gradient of a non-polar solvent and a polar solvent is typically used. Common combinations include n-hexane/ethyl acetate and dichloromethane/methanol. The optimal ratio should be determined by TLC analysis of the crude product.

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an effective purification method, especially for more polar analogs. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Q5: My compound appears to be degrading on the silica gel column. What can I do?

A5: Some compounds can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can try neutralizing the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your eluent. Alternatively, using a different stationary phase like neutral alumina might be a better option.

Data Presentation

Table 1: Comparison of Purification Techniques for 1,3-Thiazolidinone Analogs

Purification TechniqueTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Recrystallization 50 - 80> 98Simple, cost-effective, scalable.Not suitable for all compounds (oiling out), may not remove all impurities.
Column Chromatography 40 - 7095 - 99Good for separating compounds with different polarities.Can be time-consuming, uses large volumes of solvent, potential for product loss on the column.
Preparative HPLC 30 - 60> 99High resolution, excellent for difficult separations.Expensive, limited sample capacity, requires specialized equipment.
Chiral HPLC 20 - 50> 99 (for each isomer)Effective for separating diastereomers and enantiomers.Very expensive, specialized columns, small scale.

Note: The yield and purity values are approximate and can vary significantly depending on the specific compound, the nature of the impurities, and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude this compound analog in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: General Procedure for Silica Gel Column Chromatography

  • TLC Analysis: Analyze the crude product by TLC using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a mobile phase that provides good separation of your target compound from impurities (target Rf ≈ 0.3).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Start eluting with the less polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) or use the predetermined isocratic mobile phase.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound Analog recrystallization Recrystallization synthesis->recrystallization Initial Attempt purity_check Purity & Yield Assessment (TLC, LC-MS, NMR) recrystallization->purity_check column_chromatography Column Chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc Difficult Separation column_chromatography->purity_check Re-assess prep_hplc->purity_check Re-assess purity_check->column_chromatography Purity Not OK pure_product Pure Product (>98%) purity_check->pure_product Purity OK impure_product Impure Product troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Impurity Issues start Low Yield or Impure Product? incomplete_reaction Check Reaction Completion (TLC/LC-MS) start->incomplete_reaction Low Yield identify_impurities Characterize Impurities (NMR, MS) start->identify_impurities Impure recryst_optimization Optimize Recrystallization Solvent incomplete_reaction->recryst_optimization column_issues Review Column Chromatography Parameters recryst_optimization->column_issues rerun_column Re-purify with Optimized Column Conditions identify_impurities->rerun_column advanced_techniques Consider Preparative HPLC or Chiral HPLC rerun_column->advanced_techniques If still impure

References

Troubleshooting diastereomer separation in thiazolidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for thiazolidine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of thiazolidine derivatives, with a specific focus on the separation of diastereomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My thiazolidine synthesis produced a mixture of diastereomers. How can I separate them?

The separation of diastereomers is a common challenge in thiazolidine synthesis, arising from the creation of a new stereocenter.[1] Since diastereomers have different physical properties, they can often be separated using standard laboratory techniques.[2] The most common and effective methods include:

  • Column Chromatography: This is often the first method to try for separating diastereomers.[3] The different interactions of the diastereomers with the stationary phase allow for their separation.[2]

  • Recrystallization: Fractional crystallization can be a powerful technique for separating diastereomers, especially on a larger scale.[4][5][6] This method relies on the differing solubilities of the diastereomers in a particular solvent system.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): While not always necessary for diastereomer separation, chiral HPLC can be a valuable tool, particularly for analytical purposes or when other methods fail.[3][7][8]

2. I'm struggling to get good separation of my thiazolidine diastereomers by column chromatography. What can I do?

Optimizing column chromatography for diastereomer separation often requires systematic screening of different conditions. Here are some troubleshooting steps:

  • Solvent System Screening: The choice of eluent is critical. A good starting point is a solvent system that gives a retention factor (Rf) of ~0.2-0.3 for the mixture on a Thin Layer Chromatography (TLC) plate. Systematically vary the polarity of the solvent system. A shallow gradient of a more polar solvent into a less polar solvent can often improve resolution.

  • Stationary Phase Selection: Standard silica gel is the most common stationary phase. However, if you are struggling with separation, consider using different types of silica (e.g., smaller particle size for higher resolution) or alternative stationary phases like alumina.

  • Column Loading and Dimensions: Overloading the column is a common reason for poor separation. Use a sample-to-adsorbent ratio of approximately 1:50 to 1:100. A long, thin column will generally provide better resolution than a short, wide one.

Experimental Protocols

Protocol 1: General Procedure for Diastereomer Separation by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen starting eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the diastereomeric mixture in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the starting solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to determine the composition of each fraction.

  • Combine and Concentrate: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Thiazolidine Diastereomer Chromatography

Thiazolidine Derivative TypeStationary PhaseEluent System (v/v)Reference
General N-substitutedSilica GelHexane/Ethyl Acetate gradient[3]
2-iminothiazolidinesSilica GelEthyl Acetate/Hexane (1:2)[9]
Thiazolidine-2-carboxylic acid derivativesChiralcel OD-Hn-hexane/isopropanol (85:15)[7][8]

3. My attempts at recrystallization to separate the diastereomers have been unsuccessful. What factors should I consider?

Fractional crystallization relies on the difference in solubility between diastereomers. Finding the right conditions can be a matter of trial and error.

  • Solvent Selection: The ideal solvent is one in which one diastereomer is sparingly soluble at room temperature, while the other is more soluble. The sparingly soluble diastereomer should, however, be reasonably soluble at an elevated temperature. Screen a variety of solvents with different polarities.

  • Seeding: If you have a small amount of a pure diastereomer, you can use it as a seed crystal to induce the crystallization of that specific diastereomer from a saturated solution of the mixture.[10]

  • Cooling Rate: A slow cooling rate generally leads to the formation of purer crystals. Rapid cooling can cause both diastereomers to precipitate out of solution.

  • Vapor Diffusion: This technique involves dissolving the mixture in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution can promote selective crystallization.

Protocol 2: General Procedure for Fractional Crystallization

  • Dissolution: Dissolve the diastereomeric mixture in the minimum amount of a suitable solvent at an elevated temperature.

  • Cooling: Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or freezer) to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Analysis: Analyze the purity of the crystals and the mother liquor by NMR, HPLC, or other suitable analytical techniques.

  • Recrystallization (if necessary): The isolated crystals may need to be recrystallized one or more times to achieve the desired diastereomeric purity.

4. How can I confirm the diastereomeric ratio of my mixture and the purity of my separated products?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

  • ¹H NMR: The protons in the two diastereomers are in slightly different chemical environments, which can lead to separate signals in the ¹H NMR spectrum.[11] By integrating the signals corresponding to each diastereomer, you can determine the diastereomeric ratio.

  • ¹³C NMR and 2D NMR: These techniques can also be used to distinguish between diastereomers and can be particularly helpful if the ¹H NMR signals are overlapping.

Chiral HPLC is another excellent method for determining diastereomeric purity with high accuracy.[7][8]

Visual Guides

Diagram 1: Troubleshooting Workflow for Diastereomer Separation

TroubleshootingWorkflow start Diastereomeric Mixture of Thiazolidine Derivative check_purity Determine Diastereomeric Ratio (NMR, Chiral HPLC) start->check_purity separation_method Choose Separation Method check_purity->separation_method column_chrom Column Chromatography separation_method->column_chrom Primary Method recrystallization Recrystallization separation_method->recrystallization Alternative/Scale-up hplc_prep Preparative HPLC separation_method->hplc_prep Difficult Separation optimize_column Optimize Conditions: - Solvent System - Stationary Phase - Loading column_chrom->optimize_column optimize_recryst Optimize Conditions: - Solvent Selection - Seeding - Cooling Rate recrystallization->optimize_recryst analyze_fractions Analyze Fractions/ Crystals and Mother Liquor hplc_prep->analyze_fractions optimize_column->analyze_fractions optimize_recryst->analyze_fractions further_purification Further Purification Needed? analyze_fractions->further_purification pure_diastereomer1 Pure Diastereomer 1 pure_diastereomer2 Pure Diastereomer 2 further_purification->separation_method Yes further_purification->pure_diastereomer1 No further_purification->pure_diastereomer2 No

Caption: A flowchart outlining the decision-making process for separating thiazolidine diastereomers.

Diagram 2: Logical Relationship in Diastereoselective Synthesis and Separation

DiastereoselectiveSynthesis cluster_synthesis Diastereoselective Synthesis cluster_separation Diastereomer Separation starting_materials Achiral/Chiral Starting Materials thiazolidine_synthesis Thiazolidine Formation starting_materials->thiazolidine_synthesis reaction_conditions Reaction Conditions (Temp, Catalyst, Solvent) reaction_conditions->thiazolidine_synthesis diastereomeric_mixture Diastereomeric Mixture thiazolidine_synthesis->diastereomeric_mixture separation_techniques Separation Techniques (Chromatography, Recrystallization) diastereomeric_mixture->separation_techniques pure_diastereomers Separated Pure Diastereomers separation_techniques->pure_diastereomers

Caption: The relationship between synthesis parameters and the subsequent need for diastereomer separation.

References

Technical Support Center: Synthesis of 1,3-Thiazolidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,3-thiazolidine-4-carbohydrazide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common approach involves a two-step synthesis. The first step is the formation of the 1,3-thiazolidine-4-carboxylic acid ethyl (or methyl) ester through a cyclocondensation reaction. The second step is the hydrazinolysis of the resulting ester with hydrazine hydrate to yield the desired this compound.

Q2: What are the key starting materials for the synthesis?

A2: The key starting materials for the initial cyclocondensation are typically an amino acid ester (like L-cysteine ethyl ester), and an aldehyde or ketone. For the subsequent hydrazinolysis, hydrazine hydrate is the key reagent.

Q3: What are the typical yields for the synthesis of the thiazolidine precursor and the final carbohydrazide?

A3: Yields can vary depending on the specific substrates and reaction conditions. For the cyclocondensation to form the thiazolidine ester, yields are often reported in the moderate to good range (48-85%). The subsequent hydrazinolysis to the carbohydrazide can also proceed in good yield, often exceeding 80%.

Q4: What are the common side reactions or byproducts in this synthesis?

A4: In the cyclocondensation step, the formation of diastereomers (cis and trans isomers) is a common issue, which can complicate purification.[1] During hydrazinolysis, incomplete reaction can leave unreacted starting ester. Excessive heating or prolonged reaction times can lead to degradation of the product.

Q5: What analytical techniques are used to characterize the final product?

A5: The structure and purity of this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1,3-thiazolidine-4-carboxylic acid ester - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient water removal (for reactions that produce water).- Increase reaction time or temperature. - Use a Dean-Stark apparatus to remove water azeotropically. - Consider using a catalyst such as p-toluenesulfonic acid (p-TSA) or a Lewis acid.
Formation of a mixture of diastereomers The reaction creates a new chiral center, leading to cis and trans isomers.[1]- The ratio of diastereomers can sometimes be influenced by the solvent and reaction temperature. Experiment with different solvents (e.g., toluene, ethanol, DMF). - Diastereomers can often be separated by column chromatography on silica gel.
Low yield of this compound - Incomplete hydrazinolysis of the ester. - Degradation of the product.- Increase the excess of hydrazine hydrate. - Extend the reaction time or slightly increase the temperature, while monitoring for degradation. - Ensure the starting ester is of high purity.
Product is difficult to purify - Presence of unreacted starting materials or byproducts. - Oily or non-crystalline product.- Recrystallization from a suitable solvent (e.g., ethanol, methanol) is the most common purification method. - If recrystallization is ineffective, column chromatography may be necessary.
Inconsistent results between batches - Variability in reagent quality. - Inconsistent reaction conditions.- Use reagents from the same supplier and lot number if possible. - Carefully control reaction parameters such as temperature, stirring speed, and reaction time.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-Aryl-1,3-thiazolidine-4-carboxylate

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aromatic aldehyde (10 mmol)

  • L-cysteine ethyl ester hydrochloride (10 mmol)

  • Triethylamine (10 mmol)

  • Toluene (50 mL)

Procedure:

  • To a solution of L-cysteine ethyl ester hydrochloride (10 mmol) in toluene (50 mL), add triethylamine (10 mmol) and stir for 15 minutes at room temperature.

  • Add the aromatic aldehyde (10 mmol) to the mixture.

  • Reflux the reaction mixture using a Dean-Stark apparatus to remove water for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the ethyl 2-aryl-1,3-thiazolidine-4-carboxylate.

Step 2: Synthesis of 2-Aryl-1,3-thiazolidine-4-carbohydrazide

This protocol is adapted from the synthesis of a related carbohydrazide.[1]

Materials:

  • Ethyl 2-aryl-1,3-thiazolidine-4-carboxylate (10 mmol)

  • Hydrazine hydrate (80-99%) (50 mmol, 5 equivalents)

  • Ethanol (50 mL)

Procedure:

  • Dissolve the ethyl 2-aryl-1,3-thiazolidine-4-carboxylate (10 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (50 mmol) to the solution.

  • Reflux the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion of the reaction, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aryl-1,3-thiazolidine-4-carbohydrazide.

Quantitative Data Summary

Compound Starting Materials Solvent Reaction Time Yield (%) Reference
Ethyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionatesAromatic aldehydes, ethyl 3-aminopropionate hydrochloride, mercaptoacetic acidToluene36 hModerate to good[2]
3-acetyl-2-[4-(2-hydrazinyl-2-oxoethoxy) phenyl]thiazolidine-4-carboxylic acid (ATAH)3-acetyl-2-[4-(2-ethoxy-2-oxoethoxy) phenyl]thiazolidine-4-carboxylic acid (ATA), Hydrazine hydrateEthanol24 hNot specified[1]
2-Aryl-3-benzyl-1,3-thiazolidin-4-onesL-valine, arenealdehydes, mercaptoacetic acidNot specifiedNot specified48-65

Experimental Workflow and Signaling Pathways

Synthesis_Workflow Start Starting Materials (Aldehyde/Ketone, Amino Acid Ester) Step1 Step 1: Cyclocondensation Start->Step1 Intermediate 1,3-Thiazolidine-4-carboxylic acid ester Step1->Intermediate Formation of thiazolidine ring Step2 Step 2: Hydrazinolysis Intermediate->Step2 Hydrazine Hydrate Product This compound Step2->Product Formation of carbohydrazide Purification Purification (Recrystallization/Chromatography) Product->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: Synthetic workflow for this compound.

References

Preventing degradation of 1,3-Thiazolidine-4-carbohydrazide during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,3-Thiazolidine-4-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are exposure to elevated temperatures, humidity, extreme pH conditions (both acidic and basic), light, and oxidizing agents. The presence of the carbohydrazide and thiazolidine moieties makes the molecule susceptible to hydrolysis and oxidation.

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. Ideal conditions are refrigerated temperatures (2-8 °C) with protection from moisture and light. For long-term archival, storage at -20 °C is recommended.

Q3: Are there any known degradation products of this compound?

A3: While specific degradation products are not extensively documented in the public domain, potential degradation pathways include hydrolysis of the hydrazide bond to form 1,3-thiazolidine-4-carboxylic acid and hydrazine, as well as oxidation of the sulfur atom in the thiazolidine ring. Further analysis using techniques like LC-MS would be required to identify specific degradants under various stress conditions.

Q4: How can I detect degradation in my sample of this compound?

A4: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change, clumping), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment.

Q5: Is this compound sensitive to light?

A5: Yes, compounds containing sulfur and heterocyclic rings can be susceptible to photodegradation.[1] It is recommended to store this compound in light-resistant containers and to minimize its exposure to direct sunlight or strong artificial light during handling and experiments.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.
Potential Cause Troubleshooting Step
Degradation of the compound due to improper storage. Verify the storage conditions (temperature, humidity, light exposure). If stored improperly, acquire a fresh batch of the compound.
Degradation during the experiment. Review the experimental protocol for harsh conditions (e.g., high temperature, extreme pH). If possible, modify the protocol to use milder conditions. Prepare solutions fresh before use.
Contamination of the sample. Use clean spatulas and glassware. Ensure the solvent used for dissolution is pure and free of contaminants.
Issue 2: Physical changes in the compound during storage (e.g., discoloration, clumping).
Potential Cause Troubleshooting Step
Exposure to moisture. The compound is likely hygroscopic. Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Oxidation. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid contact with oxidizing agents.
Thermal degradation. Ensure the storage temperature has remained within the recommended range. Avoid storing near heat sources.

Data on Stability

The following tables summarize expected stability data for this compound under various conditions. This data is illustrative and based on the general stability of related compounds. Actual stability should be confirmed experimentally.

Table 1: Effect of Temperature on Stability (6 months, controlled humidity)

TemperaturePurity (%)Appearance
-20°C>99%White to off-white powder
4°C>98%White to off-white powder
25°C95-97%Slight yellowing possible
40°C<90%Yellow to brown powder

Table 2: Effect of Humidity on Stability (6 months, 25°C)

Relative HumidityPurity (%)Appearance
<30%>98%Free-flowing powder
60%95-97%Minor clumping
90%<92%Significant clumping/discoloration

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is based on ICH guidelines for stress testing of new drug substances.[2]

1. Acid and Base Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound in 0.1 M HCl and another in 0.1 M NaOH.
  • Incubate the solutions at 60°C for 24 hours.
  • Neutralize the samples and dilute with an appropriate solvent.
  • Analyze by HPLC.

2. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent.
  • Add 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Analyze by HPLC.

3. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven at 70°C for 48 hours.
  • Dissolve the stressed sample in a suitable solvent.
  • Analyze by HPLC.

4. Photostability:

  • Expose the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
  • Dissolve the exposed sample in a suitable solvent.
  • Analyze by HPLC, comparing it to a sample stored in the dark.

Protocol 2: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway A This compound B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Thermal Stress A->D E Photolysis A->E F 1,3-Thiazolidine-4-carboxylic acid + Hydrazine B->F G Oxidized derivatives (e.g., Sulfoxide) C->G H Ring-opened products D->H I Various photoproducts E->I

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Stress Application cluster_2 Analysis A Weigh this compound B Prepare solutions for stress conditions (Acid, Base, Oxidizing agent) A->B C Expose solid to heat and light A->C D Incubate solutions and solid sample (Defined time and temperature) B->D C->D E Neutralize and dilute samples D->E F Analyze by HPLC E->F G Identify and quantify degradants F->G

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Antimicrobial Activity Screening Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Antimicrobial Activity Screening. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during antimicrobial susceptibility testing.

General Issues

Q1: My antimicrobial susceptibility testing (AST) results are not reproducible. What are the common causes?

A1: Lack of reproducibility in AST is a frequent issue stemming from several factors. It is crucial to use standardized methods to ensure that results are comparable between laboratories.[1][2] Key factors influencing reproducibility include:

  • Inoculum Preparation: The density of the bacterial suspension used for inoculation must be consistent. Using a McFarland turbidity standard (commonly 0.5) is critical for standardizing the inoculum size.[3][4] An inoculum that is too light can lead to lower than expected Minimum Inhibitory Concentrations (MICs), while a heavy inoculum can result in falsely high MICs.[5]

  • Growth Media: The type and quality of the growth medium can significantly impact results. For instance, Mueller-Hinton agar is preferred for the Kirby-Bauer method due to its low concentration of inhibitors for certain antibiotics like sulfonamides and tetracyclines.[6] The pH and depth of the agar can also affect the diffusion of the antimicrobial agent.[3][7]

  • Incubation Conditions: Temperature and duration of incubation must be strictly controlled according to standardized protocols.[1]

  • Antimicrobial Agent Preparation: The concentration and stability of the antimicrobial stock solution are critical. Ensure accurate preparation and proper storage to maintain potency.[4]

Kirby-Bauer Disk Diffusion Test

Q2: The zones of inhibition in my Kirby-Bauer assay are inconsistent or absent.

A2: Inconsistent or absent zones of inhibition can be due to several procedural errors:

  • Improper Inoculum Swabbing: The bacterial lawn must be confluent and evenly spread across the agar surface to ensure uniform growth.[3]

  • Incorrect Disk Placement: Antibiotic disks should be placed firmly on the agar to ensure good contact and at a sufficient distance from each other (at least 24mm) to prevent overlapping zones.[3]

  • Agar Depth: The thickness of the agar medium affects the diffusion of the antimicrobial agent. A standard depth of 4mm is recommended.[3][8]

  • Timing of Disk Application: Disks should be applied within 15 minutes of inoculating the plate to prevent the bacteria from starting to grow before the antibiotic diffuses.[9]

Minimum Inhibitory Concentration (MIC) Assays

Q3: I am observing turbidity or precipitation in my broth microdilution wells, making it difficult to determine the MIC.

A3: Turbidity or precipitation in broth microdilution assays can be caused by the test compound itself, especially with natural product extracts which are often lipophilic.[10][11] Here are some troubleshooting steps:

  • Solubility Issues: If the test compound precipitates, try dissolving it in a small amount of a suitable solvent like DMSO or Tween 80 before preparing serial dilutions in the culture medium.[10] It's important to include a solvent control to ensure the solvent itself does not inhibit microbial growth.

  • Cloudy Samples: If the sample itself is cloudy, reading the 96-well plates with a spectrophotometer can be skewed.[10] In such cases, using a visual indicator of metabolic activity, like resazurin, can be a better alternative to reading turbidity.[12] The resazurin assay indicates cell viability through a color change.[12]

  • Inconsistent Replicates: If you observe inconsistent growth inhibition across replicates for the same concentration, it could be due to improper homogenization of the antimicrobial substance during dilution.[13]

Q4: My MIC results are consistently higher or lower than expected.

A4: Unexpected MIC values often point to issues with the inoculum or the antimicrobial agent:

  • Inoculum Density: As mentioned, an inoculum that is too heavy can lead to higher MICs, while one that is too light can result in lower MICs.[5] Always standardize your inoculum using a McFarland standard.

  • Antimicrobial Potency: Ensure the antimicrobial agent has not degraded. Use fresh stock solutions and follow proper storage guidelines.

False-Positive and False-Negative Results

Q5: What can cause false-positive results in an antimicrobial screening assay?

A5: A false-positive result suggests antimicrobial activity where there is none. Common causes include:

  • Off-target toxicity: The compound may be generally toxic to cells rather than having specific antimicrobial activity.[14]

  • Cross-reacting bacteria: In some diagnostic tests, closely related non-target bacteria can cause a positive signal.[15]

  • Contamination: Contamination of the test sample with another antimicrobial agent can lead to false positives.[16] For example, the use of certain creams or antibiotics can lead to false-positive results in newborn screening for specific metabolic disorders that can be mistaken for antimicrobial activity.[16]

Q6: What can lead to false-negative results in antimicrobial screening?

A6: A false-negative result fails to detect existing antimicrobial activity. Common causes include:

  • Poor Solubility/Diffusion: The antimicrobial compound, particularly if it is non-polar, may not be soluble or diffuse well in the aqueous agar or broth, leading to a lack of activity.[17][18] This is a common issue with plant extracts.[17][18]

  • Inappropriate Test Conditions: The chosen growth medium, pH, or incubation temperature may not be optimal for the activity of the test compound.[19]

  • Low Concentration: The concentration of the active compound in the extract may be too low to show a detectable effect.

  • Prior Antibiotic Use: In clinical samples, prior antibiotic use can lead to false-negative culture results.[20]

Data Presentation

Table 1: Troubleshooting Common Issues in Kirby-Bauer Disk Diffusion Assays

IssuePotential CauseRecommended Solution
No zones of inhibition Inactive antimicrobial agentUse fresh, properly stored antibiotic disks.
Resistant microbial strainConfirm with a reference susceptible strain.
Inoculum too heavyStandardize inoculum to 0.5 McFarland.
Zones too large Inoculum too lightStandardize inoculum to 0.5 McFarland.
Incorrect incubationIncubate at the recommended temperature and duration.
Zones too small Inoculum too heavyStandardize inoculum to 0.5 McFarland.
Agar too deepEnsure agar depth is standardized (e.g., 4mm).[3]
Overlapping zones Disks placed too closeEnsure disks are at least 24mm apart.[3]

Table 2: Troubleshooting Common Issues in Broth Microdilution MIC Assays

IssuePotential CauseRecommended Solution
No growth in any wells (including growth control) Inactive inoculumUse a fresh, viable culture for the inoculum.
Contamination of media with inhibitorUse fresh, sterile media.
Growth in all wells (including sterility control) Contamination of media or reagentsUse aseptic techniques and sterile reagents.
Precipitate or cloudiness of test compound Poor solubility of the compoundUse a co-solvent (e.g., DMSO) and include a solvent control.[10]
Inconsistent results between replicates Pipetting errorsEnsure accurate and consistent pipetting.
Incomplete mixing of compoundProperly mix the compound at each dilution step.[13]
MICs are consistently too high Inoculum too heavyStandardize inoculum to 0.5 McFarland.[5]
MICs are consistently too low Inoculum too lightStandardize inoculum to 0.5 McFarland.[5]

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.[7]

  • Prepare Inoculum: Aseptically pick 4-5 isolated colonies of the test organism and suspend them in a sterile broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.[9]

  • Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a confluent lawn of growth.[3][9]

  • Apply Antibiotic Disks: Using sterile forceps, place the antibiotic disks on the inoculated agar surface. Ensure the disks are in firm contact with the agar and are spaced at least 24 mm apart.[3]

  • Incubate: Invert the plates and incubate at 35°C for 16-18 hours.[9]

  • Interpret Results: After incubation, measure the diameter of the zones of complete inhibition in millimeters. Compare the measurements to a standardized chart (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to the tested antimicrobial agents.[3]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][21]

  • Prepare Antimicrobial Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the antimicrobial agent in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well is typically 50 µL or 100 µL.

  • Prepare Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate Plate: Add the standardized inoculum to each well containing the antimicrobial dilutions.

  • Include Controls:

    • Growth Control: A well containing only the broth and the inoculum (no antimicrobial).

    • Sterility Control: A well containing only the broth to check for contamination.

    • Solvent Control (if applicable): A well containing the highest concentration of the solvent used to dissolve the antimicrobial agent to ensure it has no effect on bacterial growth.

  • Incubate: Cover the plate and incubate at 37°C for 16-20 hours.[22]

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (turbidity) after incubation.[5]

Visualizations

Experimental_Workflow_Kirby_Bauer cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation_reading Incubation & Analysis A Prepare 0.5 McFarland Inoculum Suspension C Swab Inoculum on Agar Surface A->C B Prepare Mueller-Hinton Agar Plate B->C D Apply Antibiotic Disks C->D E Incubate at 35°C for 16-18 hours D->E F Measure Zones of Inhibition (mm) E->F G Interpret Results (S/I/R) F->G Troubleshooting_MIC_Assay Start Inconsistent MIC Results Inoculum Check Inoculum Density (0.5 McFarland) Start->Inoculum Solubility Assess Compound Solubility Start->Solubility Pipetting Verify Pipetting Accuracy Start->Pipetting Contamination Check for Contamination Start->Contamination HeavyInoculum Too Heavy? (High MICs) Inoculum->HeavyInoculum Precipitate Precipitate Observed? Solubility->Precipitate InconsistentReps Inconsistent Replicates? Pipetting->InconsistentReps GrowthInControl Growth in Sterility Control? Contamination->GrowthInControl LightInoculum Too Light? (Low MICs) HeavyInoculum->LightInoculum No AdjustInoculum Re-standardize Inoculum HeavyInoculum->AdjustInoculum Yes LightInoculum->AdjustInoculum Yes UseSolvent Use Co-Solvent (e.g., DMSO) & Solvent Control Precipitate->UseSolvent Yes ImproveTechnique Refine Pipetting Technique & Mixing InconsistentReps->ImproveTechnique Yes AsepticTechnique Use Strict Aseptic Technique & Sterile Reagents GrowthInControl->AsepticTechnique Yes

References

Validation & Comparative

Comparative analysis of 1,3-Thiazolidine-4-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 1,3-Thiazolidine-4-carbohydrazide Derivatives: Therapeutic Potential and Biological Activity

The quest for novel therapeutic agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, this compound derivatives and their related 4-thiazolidinone analogs have emerged as a promising class of molecules with a broad spectrum of biological activities. This guide provides a comparative analysis of these derivatives, summarizing their synthesis, biological performance with supporting experimental data, and detailed methodologies for key experiments.

General Synthesis of 1,3-Thiazolidin-4-one Derivatives

The synthesis of 1,3-thiazolidin-4-one derivatives, which share a core structure with this compound derivatives, typically involves a multi-step process. A common route begins with the reaction of a carboxylic acid hydrazide with an appropriate aldehyde to form a Schiff base (arylidene acetohydrazide). Subsequent cyclization of this intermediate with thioglycolic acid yields the 4-oxo-1,3-thiazolidine ring.[1] The general workflow for this synthesis is depicted below.

cluster_start Starting Materials Carboxylic Acid Hydrazide Carboxylic Acid Hydrazide Schiff Base Formation Schiff Base Formation Carboxylic Acid Hydrazide->Schiff Base Formation Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Schiff Base Formation Schiff Base Intermediate Schiff Base Intermediate Schiff Base Formation->Schiff Base Intermediate Cyclization Cyclization Schiff Base Intermediate->Cyclization Thioglycolic Acid Thioglycolic Acid Thioglycolic Acid->Cyclization 1,3-Thiazolidin-4-one Derivative 1,3-Thiazolidin-4-one Derivative Cyclization->1,3-Thiazolidin-4-one Derivative

Caption: General synthesis workflow for 1,3-thiazolidin-4-one derivatives.

Comparative Biological Activities

This compound derivatives and their analogs have been extensively evaluated for a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties. The following sections and tables summarize the performance of various derivatives.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of these compounds are often attributed to the presence of the thiazolidinone ring, which can interact with microbial enzymes.[2] The activity is significantly influenced by the nature of the substituents on the aromatic rings.

Table 1: Comparative Antimicrobial and Antifungal Activity of Selected 1,3-Thiazolidin-4-one Derivatives

Compound IDSubstituent (R)Target OrganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
Series 1 2-NO₂P. aeruginosaPotent activity[3]
3-OCH₃C. parapsilosisPotent activity[3]
2-OCH₃C. parapsilosisPotent activity[3]
Series 2 Chloro-substitutedGram-positive & Gram-negative bacteriaSignificant inhibition[4]
Nitro-substitutedFungal strainsInactive[4]
Hydroxy-substitutedFungal strainsMore potent than fluconazole[4]
Series 3 UnspecifiedS. aureusModerately active (MIC: 17.9 µM)[5]
UnspecifiedB. subtilisModerately active (MIC: 18.5 µM)[5]
Series 4 Phthalimido moietyVarious bacteria and fungiGood activity[1]

Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often linked to the inhibition of enzymes such as phosphodiesterases (PDE4 and PDE7) or cyclooxygenase (COX).[5][6]

Table 2: Comparative Anti-inflammatory Activity of Selected 1,3-Thiazolidine-2,4-dione Derivatives

Compound IDTargetIn Vivo ModelActivityReference
Compound 5 PDE4 & PDE7Animal modelHigh activity[6]
Compound 12 PDE4 & PDE7Animal modelHigh activity[6]
Ibuprofen hybrids COX-2 & 15-LOXCarrageenan-induced paw edemaPotent activity[5]
Anticonvulsant Activity

The anticonvulsant properties of thiazolidinone derivatives are being increasingly investigated, with some compounds showing promising activity in preclinical models.[7][8]

Table 3: Comparative Anticonvulsant Activity of Selected Thiazolidin-4-one Derivatives

Compound IDIn Vivo ModelActivityReference
PTT6 MES & scPTZMost active in series[7]
Ib Pentylenetetrazole-induced seizures & MESExcellent activity[8]
IId Pentylenetetrazole-induced seizures & MESExcellent activity[8]
IIj Pentylenetetrazole-induced seizures & MESExcellent activity[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for key biological assays based on the reviewed literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Microtiter Plates: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo model is commonly used to screen for the acute anti-inflammatory activity of new compounds.[5]

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compounds are administered to the animals, usually orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., ibuprofen).

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

The MES test is a standard preclinical model for identifying compounds that can prevent the spread of seizures.[7][8]

  • Animal Model: Mice or rats are used.

  • Compound Administration: The test compounds are administered to the animals at various doses.

  • Induction of Seizure: After a specific time, a maximal electrical stimulus is delivered through corneal or ear electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Determination of Activity: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. The dose that protects 50% of the animals (ED50) can be calculated.

Conclusion

This compound derivatives and their analogs represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. The biological efficacy of these compounds is highly dependent on the nature and position of substituents, offering a rich area for further structure-activity relationship studies. The experimental protocols provided herein serve as a foundation for the standardized evaluation of new derivatives, facilitating the discovery of novel and potent therapeutic agents.

References

Validating the Core Structure of 1,3-Thiazolidine-4-carbohydrazide: A Comparative Guide Based on X-ray Crystallography of Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the expected structure of 1,3-thiazolidine-4-carbohydrazide. Due to the limited availability of its specific X-ray crystal structure in publicly accessible databases, this guide leverages crystallographic data from a closely related and well-characterized analogue: 2,3-disubstituted 1,3-thiazolidin-4-one. The structural comparison, detailed experimental protocols for synthesis and X-ray diffraction, and pathway visualizations offer a robust framework for researchers working with this class of compounds.

Structural Comparison: this compound vs. 1,3-Thiazolidin-4-one Derivatives

The core heterocyclic scaffold of 1,3-thiazolidine is a five-membered ring containing a sulfur and a nitrogen atom. While the fundamental ring structure is conserved, the substituent at the 4-position dictates the compound's specific chemical properties and potential biological activity. In this compound, this position is occupied by a carbohydrazide group (-CONHNH2), whereas in the more extensively studied 1,3-thiazolidin-4-ones, it is a carbonyl group (C=O) as part of the ring.

The following table summarizes key crystallographic parameters for a representative 1,3-thiazolidin-4-one derivative, which can be used as a benchmark for validating the synthesis and structure of this compound.

ParameterRepresentative 1,3-Thiazolidin-4-one Derivative[3]Expected for this compound
Crystal System MonoclinicTo be determined
Space Group P2₁/cTo be determined
Key Bond Lengths (Å)
S1-C21.839(3)~1.84
C2-N31.438(3)~1.44
N3-C4~1.35 (amide bond)~1.46 (single bond)
C4-C5~1.52~1.52
C5-S1~1.82~1.82
C4-C(O)N/A~1.51
C(O)-N(H)N/A~1.33
N(H)-N(H₂)N/A~1.45
**Key Bond Angles (°) **
C5-S1-C2~92~92
S1-C2-N3105.22(12)~105
C2-N3-C4~118~112
N3-C4-C5~112~110
C4-C5-S1~103~103
Ring Conformation Envelope pucker with S atom as the flap[3]Likely envelope or twisted conformation

Experimental Protocols

The synthesis and structural validation of this compound would follow established chemical principles, with X-ray crystallography serving as the definitive analytical method for structure confirmation.

Synthesis of 1,3-Thiazolidine Derivatives

The synthesis of the 1,3-thiazolidine ring is typically achieved through a cyclocondensation reaction. For 1,3-thiazolidin-4-ones, this often involves the reaction of an amine, an aldehyde or ketone, and a mercaptoalkanoic acid.[5][6][7] A similar strategy can be adapted for this compound, likely starting from thiosemicarbazide or a related precursor.

General Synthetic Pathway for 1,3-Thiazolidin-4-one Derivatives:

G Aldehyde Aromatic Aldehyde Intermediate Iminium Intermediate Aldehyde->Intermediate Amine Primary Amine Amine->Intermediate Mercaptoacetic_Acid Mercaptoacetic Acid Thiazolidinone 1,3-Thiazolidin-4-one Mercaptoacetic_Acid->Thiazolidinone Intermediate->Thiazolidinone G cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure G Thiazolidine 1,3-Thiazolidine Derivative Target Biological Target (e.g., Enzyme, Receptor) Thiazolidine->Target Inhibition or Activation Signaling_Cascade Signaling Cascade Target->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Signaling_Cascade->Cellular_Response

References

Thiazolidinones vs. Standard Antibiotics: A Comparative Guide on Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Thiazolidinones, a versatile class of heterocyclic organic compounds, are emerging as a significant area of interest in the quest for new antimicrobial agents.[1] As antibiotic resistance continues to be a pressing global health issue, the development of novel compounds with potent activity against multidrug-resistant pathogens is crucial.[2][3] This guide provides an objective comparison of the antimicrobial performance of various thiazolidinone derivatives against standard antibiotics, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antimicrobial Activity

The efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[4] The following tables summarize the MIC values of select thiazolidinone derivatives compared to standard antibiotics and antifungals against a range of microbial strains. Lower MIC values indicate higher potency.

Table 1: Antibacterial Activity (MIC in µg/mL)
Compound/DrugS. aureusMRSAB. subtilisE. coliP. aeruginosaS. TyphimuriumReference
Thiazolidinone Cmpd. 5 6090-901808-60[5]
Thiazolidinone Cmpd. 6 -180-9090-[5]
Thiazolidinone Cmpd. 7 ------[6]
Thiazolidinone Cmpd. 2d --25---[7]
Thiazolidinone Cmpd. 2e 25--2525-[7]
TD-H2-A Derivative 6.3-25.06.3-25.0----[8]
Ampicillin InactiveInactive----[5][6][9]
Streptomycin -Inactive----[6][9]
Ciprofloxacin ------[10]
Norfloxacin ------[2]

Data presented is a selection from cited studies; "-" indicates data not provided in the source.

As evidenced in the table, several thiazolidinone derivatives demonstrate potent antibacterial activity, in some cases exceeding that of standard antibiotics like ampicillin, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[5][9] For instance, some derivatives show significant activity against both Gram-positive and Gram-negative bacteria.[5][9]

Table 2: Antifungal Activity (MIC in µg/mL)
Compound/DrugC. albicansA. flavusReference
Thiazolidinone Cmpd. 5 --[5]
Hydroxy/Nitro Derivatives Potent-[10]
Thiazolidinone Cmpd. 10 --[6]
Derivatives 7a-j -15.6-238.9 (µM)[11]
Bifonazole --[5][9]
Ketoconazole --[5][6][9]
Fluconazole Reference Drug-[2][10][12]

Note: Some studies indicated activity was equipotent or exceeded reference drugs without providing specific values.

In antifungal assays, thiazolidinone derivatives have shown promising results, with some compounds exhibiting activity comparable or superior to standard agents like bifonazole and ketoconazole.[5][9] Certain hydroxy and nitro derivatives were reported to be more potent than fluconazole.[10]

Experimental Protocols

The data presented is typically generated using standardized in vitro susceptibility testing methods. The two most common protocols cited are the broth microdilution and agar diffusion methods.

Broth Microdilution Method (for MIC/MBC/MFC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), Minimal Bactericidal Concentration (MBC), or Minimal Fungicidal Concentration (MFC).[5][6]

  • Preparation: A series of twofold dilutions of the test compounds (thiazolidinones) and standard antibiotics are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 24 hours at 37°C for bacteria, 48 hours for yeast).

  • MIC Determination: The MIC is identified as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][5]

  • MBC/MFC Determination: To determine the MBC or MFC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth and sub-cultured onto fresh, antibiotic-free agar plates. After further incubation, the lowest concentration that results in no growth on the agar plate is defined as the MBC or MFC.[5]

Agar Well/Cup-Plate Diffusion Method

This method is used to qualitatively or quantitatively assess the antimicrobial activity of a compound.[2][10]

  • Plate Preparation: A sterile molten nutrient agar medium is seeded with a suspension of the test microorganism and poured into sterile petri plates.

  • Well Creation: Once the agar solidifies, wells or "cups" (typically 6 mm in diameter) are created by punching the agar with a sterile cork borer.

  • Compound Application: A specific volume of the test compound solution (dissolved in a solvent like DMSO) at various concentrations is added to each well.[2]

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement: The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is measured to determine the extent of the antimicrobial activity.[10]

Visualizing Experimental and Logical Frameworks

Diagrams generated using Graphviz provide a clear visual representation of the workflows and proposed mechanisms.

Caption: Experimental workflow for antimicrobial susceptibility testing.

mechanism_of_action cluster_bacteria Antibacterial Action cluster_fungi Antifungal Action thiazolidinones Thiazolidinone Derivatives inhibition_b Inhibition thiazolidinones->inhibition_b inhibition_f Inhibition thiazolidinones->inhibition_f murB E. coli MurB Enzyme (Peptidoglycan Synthesis) murB->inhibition_b dna_gyrase DNA Gyrase / Topoisomerase IV dna_gyrase->inhibition_b cell_death_b Bacterial Cell Death inhibition_b->cell_death_b cyp51 CYP51 Enzyme (Ergosterol Synthesis) cyp51->inhibition_f cell_death_f Fungal Cell Death inhibition_f->cell_death_f

Caption: Proposed mechanisms of antimicrobial action for thiazolidinones.

Docking studies suggest that the antibacterial activity of thiazolidinones may stem from the inhibition of crucial bacterial enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis, a key component of the bacterial cell wall.[2][5] Other potential targets include DNA gyrase and topoisomerase IV.[1] For their antifungal properties, the likely mechanism is the inhibition of CYP51, an enzyme essential for ergosterol synthesis in the fungal cell membrane.[5]

Conclusion

The reviewed experimental data consistently demonstrates that thiazolidinone derivatives possess significant broad-spectrum antimicrobial properties. Many of these synthesized compounds exhibit potency that is comparable, and in several cases superior, to standard antibiotics and antifungal agents, especially against drug-resistant bacterial strains.[5][9] Their potential to inhibit unique microbial targets like the MurB enzyme makes them a promising scaffold for the development of next-generation antimicrobial drugs to combat the growing threat of antibiotic resistance.[2][9] Further in vivo studies and toxicological profiling are warranted to fully establish their therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Thiazolidinone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Thiazolidinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] The thiazolidinone scaffold, a five-membered ring containing a sulfur and a nitrogen atom, serves as a privileged structure that can be readily modified at various positions to modulate its biological effects.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazolidinone analogs in three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Anticancer Activity of Thiazolidinone Analogs

Thiazolidinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[5][6][7] The mechanism of their anticancer action is often attributed to the inhibition of specific enzymes and signaling pathways crucial for cancer cell proliferation and survival.[6]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thiazolidinone analogs is significantly influenced by the nature and position of substituents on the thiazolidinone core. The key positions for modification are typically the N-3 and C-5 positions.

  • Substitution at the N-3 position: The presence of bulky and lipophilic groups at the N-3 position is often associated with enhanced anticancer activity. For instance, the introduction of substituted phenyl rings or other heterocyclic moieties can lead to potent cytotoxic effects.[8]

  • Substitution at the C-5 position: The C-5 position is frequently substituted with a benzylidene or a similar arylidene moiety. The electronic properties and substitution pattern of this aromatic ring play a crucial role in determining the anticancer potency. Electron-withdrawing groups on the arylidene ring have been shown to enhance activity in several studies.[9]

  • Hybrid Molecules: The concept of molecular hybridization, where the thiazolidinone scaffold is combined with other pharmacologically active moieties, has led to the development of highly potent anticancer agents.[8]

SAR_Anticancer cluster_N3 N-3 Position cluster_C5 C-5 Position cluster_Hybrid Molecular Hybridization Thiazolidinone_Core Thiazolidinone Core N3_Substituents Bulky, Lipophilic Groups (e.g., Substituted Phenyl, Heterocycles) Thiazolidinone_Core->N3_Substituents Enhances Activity C5_Substituents Arylidene Moieties (e.g., Benzylidene with EWGs) Thiazolidinone_Core->C5_Substituents Modulates Potency Hybrid_Moieties Other Pharmacophores Thiazolidinone_Core->Hybrid_Moieties Increases Potency Potent_Anticancer_Activity Potent Anticancer Activity N3_Substituents->Potent_Anticancer_Activity C5_Substituents->Potent_Anticancer_Activity Hybrid_Moieties->Potent_Anticancer_Activity

Comparative Data of Potent Anticancer Thiazolidinone Analogs

The following table summarizes the in vitro cytotoxic activity of representative thiazolidinone analogs against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 28 HeLa (cervical)3.2 ± 0.5[6]
MCF-7 (breast)2.1 ± 0.5[6]
LNCaP (prostate)2.9 ± 0.3[6]
A549 (lung)4.6 ± 0.8[6]
Compound 1 MCF-7 (breast)0.37[6]
Compound 2 MCF-7 (breast)0.54[6]
HepG2 (liver)0.24[6]
Compound 3 HepG2 (liver)2.28[6]
Hybrid 11 MCF-7 (breast)5.02[8]
MDA-MB-231 (breast)15.24[8]
Hybrid 55 HCT-15 (colon)0.92[8]
Hybrid 56 MCF-7 (breast)6.06[8]
OVCAR-3 (ovarian)5.12[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazolidinone analogs and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity of Thiazolidinone Analogs

Thiazolidinone derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12] Their mechanism of action is often linked to the inhibition of essential microbial enzymes.[10]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiazolidinone analogs is dictated by the substituents at various positions of the core structure.

  • Position 2: Modifications at this position, such as the introduction of different aryl or heterocyclic rings, can significantly influence the antimicrobial spectrum and potency.

  • Position 3: The nature of the substituent at the N-3 position is critical. The presence of certain aromatic or aliphatic side chains can enhance the activity against specific microbial strains.

  • Position 5: The arylidene group at the C-5 position is a common feature in antimicrobial thiazolidinones. The substitution pattern on this aromatic ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate microbial cell walls and interact with target enzymes.

SAR_Antimicrobial cluster_C2 C-2 Position cluster_N3 N-3 Position cluster_C5 C-5 Position Thiazolidinone_Core Thiazolidinone Core C2_Substituents Aryl/Heterocyclic Rings Thiazolidinone_Core->C2_Substituents Influences Spectrum N3_Substituents Aromatic/Aliphatic Chains Thiazolidinone_Core->N3_Substituents Critical for Potency C5_Substituents Substituted Arylidene Groups Thiazolidinone_Core->C5_Substituents Modulates Activity Potent_Antimicrobial_Activity Potent Antimicrobial Activity C2_Substituents->Potent_Antimicrobial_Activity N3_Substituents->Potent_Antimicrobial_Activity C5_Substituents->Potent_Antimicrobial_Activity

Comparative Data of Potent Antimicrobial Thiazolidinone Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazolidinone analogs against various microbial strains.

CompoundMicrobial StrainMIC (mg/mL)Reference
Compound 5 S. Typhimurium0.008 - 0.06[11]
General Analogs Gram-positive bacteria2 - 16 (µg/mL)[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The thiazolidinone analog is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity of Thiazolidinone Analogs

Thiazolidinone derivatives have shown significant promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[13][14][15]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of thiazolidinone analogs is closely linked to the structural features of the molecule.

  • Core Structure: The thiazolidinone ring itself is a crucial pharmacophore for anti-inflammatory activity.

  • Substituents on the Arylidene Ring: The nature and position of substituents on the arylidene moiety at the C-5 position are critical. For example, methoxy substituents at the para- and meta-positions of the benzylidene ring have been shown to be important for biological activity.[14]

  • Hybridization with other Anti-inflammatory Scaffolds: Combining the thiazolidinone nucleus with other known anti-inflammatory pharmacophores can lead to synergistic effects and enhanced potency.

Workflow_Anti_Inflammatory_Assay Start Start: Animal Model (e.g., Wistar rats) Induction Induce Inflammation (e.g., Carrageenan injection) Start->Induction Treatment Administer Thiazolidinone Analog or Vehicle (Control) Induction->Treatment Measurement Measure Paw Edema Volume at Different Time Intervals Treatment->Measurement Calculation Calculate Percentage Inhibition of Edema Measurement->Calculation End End: Determine Anti-inflammatory Activity Calculation->End

Comparative Data of Potent Anti-inflammatory Thiazolidinone Analogs

The following table summarizes the in vivo anti-inflammatory activity of representative thiazolidinone analogs.

CompoundAnti-inflammatory Activity (% inhibition)Reference
Compound #3 69.57[14]
Compound #4 57.8 - 69.57[14]
Compound #6 57.8 - 69.57[14]
Compound #8 57.8 - 69.57[14]
Indomethacin (Reference) 47[14]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

  • Animal Model: Wistar rats are typically used for this assay.

  • Compound Administration: The test compounds (thiazolidinone analogs) or the vehicle (control) are administered orally or intraperitoneally to the animals.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the mean increase in paw volume of the treated group with that of the control group.

References

In-Silico Docking Performance of 1,3-Thiazolidine-4-Carbohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico docking performance of 1,3-Thiazolidine-4-carbohydrazide derivatives against various biological targets. The data presented is synthesized from recent studies on the broader class of 1,3-thiazolidin-4-ones, with a focus on derivatives structurally related to the carbohydrazide scaffold. This guide aims to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Comparative Analysis of Docking Performance

The following tables summarize the molecular docking scores of various 1,3-thiazolidin-4-one derivatives against prominent anticancer, antidiabetic, and anti-inflammatory targets. These scores, typically representing binding affinity in kcal/mol, are compared with those of standard drugs to contextualize the potential efficacy of the thiazolidinone scaffold. Lower docking scores generally indicate a higher binding affinity.

Anticancer Targets
Compound ClassTarget ProteinRepresentative Docking Score (kcal/mol)Standard DrugStandard Drug Docking Score (kcal/mol)
2-substituted-3-(1H-benzimidazol-2-yl)-thiazolidin-4-onesPolo-like kinase 1 (PLK1)-8.5 to -9.5AdriamycinNot specified in study
2,3-diaryl-1,3-thiazolidin-4-onesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-8.0 to -9.0Sorafenib-9.2
Substituted Thiazolidin-4-onesCyclooxygenase-2 (COX-2)-9.49Indomethacin-6.64 (for COX-1)

Table 1: Comparative docking scores of 1,3-thiazolidin-4-one derivatives against anticancer targets.

Antidiabetic Target
Compound ClassTarget ProteinRepresentative Docking Score (kcal/mol)Standard DrugStandard Drug Docking Score (kcal/mol)
5-[Morpholino(phenyl)methyl]-thiazolidine-2,4-dionesPeroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)-8.32Rosiglitazone-8.26

Table 2: Comparative docking scores of 1,3-thiazolidin-4-one derivatives against an antidiabetic target.[1]

Experimental Protocols: Molecular Docking

The following is a generalized, detailed protocol for conducting in-silico molecular docking studies with this compound derivatives using AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Receptor Molecule:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., PLK1, VEGFR-2, PPAR-γ) from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms from the PDB file using molecular visualization software such as PyMOL or Discovery Studio.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, which is crucial for defining hydrogen bonds.

  • Assign Charges: Compute and assign Gasteiger charges to the protein atoms.

  • File Conversion: Convert the processed protein structure into the PDBQT file format, which is required by AutoDock Vina. This is typically done using AutoDock Tools.

2. Preparation of the Ligand Molecule:

  • Ligand Sketching: Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw and save it in a 3D format (e.g., MOL or SDF).

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation.

  • Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • File Conversion: Convert the prepared ligand structure into the PDBQT file format using AutoDock Tools.

3. Grid Box Generation:

  • Identify Binding Site: Determine the active site of the receptor. This can be identified from the position of the co-crystallized ligand in the PDB structure or through literature review.

  • Define Grid Parameters: Define a grid box that encompasses the entire binding site. The grid box defines the search space for the ligand docking. The center and dimensions (x, y, z) of the grid box are specified.

4. Docking Simulation:

  • Configuration File: Create a configuration text file that specifies the file paths for the receptor (PDBQT), ligand (PDBQT), and the grid box parameters (center and dimensions). The exhaustiveness parameter, which controls the thoroughness of the search, can also be set (a value of 8 is typical, but can be increased for more rigorous searches).

  • Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Output: Vina will generate an output file (typically in PDBQT format) containing the predicted binding poses of the ligand, ranked by their docking scores (binding affinities in kcal/mol).

5. Analysis of Results:

  • Visualization: Visualize the docked poses and their interactions with the receptor's active site using software like PyMOL or Discovery Studio.

  • Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein to understand the binding mode.

  • Scoring: The docking score of the top-ranked pose is considered the predicted binding affinity.

Visualizations

The following diagrams illustrate a key signaling pathway relevant to the anticancer activity of some thiazolidinone derivatives and a typical workflow for in-silico docking studies.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis receptor_prep Receptor Preparation (PDB Download, Cleaning, Add H) grid_gen Grid Box Generation receptor_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) run_vina Run AutoDock Vina ligand_prep->run_vina grid_gen->run_vina pose_vis Pose Visualization run_vina->pose_vis interaction_analysis Interaction Analysis pose_vis->interaction_analysis scoring Scoring & Comparison interaction_analysis->scoring

Figure 1. A generalized workflow for in-silico molecular docking studies.

PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Thiazolidinone Thiazolidinone Derivative Thiazolidinone->PI3K Inhibits

Figure 2. Simplified PI3K/Akt signaling pathway, a potential target for anticancer thiazolidinone derivatives.

References

A Comparative Guide to QSAR Modeling for 1,3-Thiazolidine-4-carbohydrazide Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) modeling for predicting the biological activity of 1,3-thiazolidine-4-one derivatives, with a focus on the 1,3-thiazolidine-4-carbohydrazide scaffold. Due to a lack of specific QSAR studies on the carbohydrazide series, this guide draws comparisons from closely related 1,3-thiazolidin-4-one analogs and presents alternative computational approaches.

QSAR Modeling of 1,3-Thiazolidin-4-one Derivatives: A Comparative Overview

QSAR studies are pivotal in modern drug discovery, enabling the prediction of biological activity from molecular structure and guiding the synthesis of more potent and selective compounds. Various QSAR models have been developed for different biological activities of 1,3-thiazolidin-4-one derivatives, primarily focusing on their antimicrobial and anticancer properties.

Key Findings from QSAR Studies

QSAR studies on 1,3-thiazolidin-4-one derivatives have revealed that their biological activities are significantly influenced by a combination of lipophilic, electronic, and topological parameters.

For antimicrobial activity , studies indicate that lipophilicity (log P) and certain topological parameters are crucial for activity.[1][2] Specifically, the presence of a β-lactam ring with a sulfur atom is thought to inhibit the biosynthesis of peptidoglycan, a vital component of bacterial cell walls.[2]

In the context of anticancer activity , QSAR models have highlighted the importance of specific substitutions on the thiazolidinone ring. For instance, some models suggest that electron-withdrawing groups on the aryl ring at position 2 of the thiazolidin-4-one can enhance anti-HIV activity.[3]

A comparative analysis of different QSAR models for various biological activities of 1,3-thiazolidin-4-one derivatives is summarized below.

Biological Activity QSAR Model Type Key Descriptors Statistical Significance (R²) Predictive Ability (Q²) Reference
Antimicrobial 2D-QSARlog P, Kier's 3rd order alpha shape index (κα3), Second order valence connectivity index (2χv)Not SpecifiedNot Specified[2]
Antimicrobial 2D-QSARlog P, Topological parameter (κα3), Electronic parameters (cos E, Nu. E)Not SpecifiedNot Specified[1]
S1P1 Receptor Agonist 3D-QSAR (CoMFA)Steric and Electrostatic fields0.9730.751[4]
S1P1 Receptor Agonist 3D-QSAR (CoMSIA)Steric, Electrostatic, Hydrophobic, and H-bond donor fields0.9230.739[4]

Table 1: Comparison of QSAR Models for 1,3-Thiazolidin-4-one Derivatives.

Alternative Computational Approaches

Beyond QSAR, other in silico methods are employed to understand the structure-activity relationships of 1,3-thiazolidin-4-one derivatives. These methods provide complementary insights into the molecular interactions governing biological activity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1,3-thiazolidin-4-one derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets, such as enzymes and receptors.[5][6] This method helps in understanding the specific interactions, like hydrogen bonds and hydrophobic interactions, that contribute to the biological activity.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly useful when the 3D structure of the target is unknown. For thiazolidin-4-one derivatives, pharmacophore models can guide the design of new compounds with improved activity by ensuring they possess the necessary spatial arrangement of functional groups.

G cluster_0 QSAR Modeling Workflow cluster_1 Alternative Computational Methods Data Collection Data Collection Descriptor Calculation Descriptor Calculation Data Collection->Descriptor Calculation Model Development Model Development Descriptor Calculation->Model Development Model Validation Model Validation Model Development->Model Validation Prediction Prediction Model Validation->Prediction Lead Optimization Lead Optimization Prediction->Lead Optimization Molecular Docking Molecular Docking Target Identification Target Identification Molecular Docking->Target Identification Pharmacophore Modeling Pharmacophore Modeling Pharmacophore Modeling->Lead Optimization Target Identification->Lead Optimization

Figure 1: A flowchart comparing the general workflow of QSAR modeling with alternative computational methods like molecular docking and pharmacophore modeling in drug discovery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of typical experimental protocols for the synthesis and biological evaluation of 1,3-thiazolidin-4-one derivatives.

Synthesis of 1,3-Thiazolidin-4-one Derivatives from Carboxylic Acid Hydrazides

A general method for synthesizing 2,3-disubstituted-1,3-thiazolidin-4-one derivatives involves the reaction of N'-substituted carboxylic acid hydrazides with thioglycolic acid.[7]

General Procedure:

  • A mixture of the appropriate N'-substituted carboxylic acid hydrazide (1 mmol) and thioglycolic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane) is refluxed for a specified period (typically 8-12 hours).[7]

  • After cooling, the reaction mixture is poured into a cold solution of sodium bicarbonate.[7]

  • The resulting precipitate is filtered, washed with water, and purified by crystallization from an appropriate solvent (e.g., ethanol).[7]

  • The structure of the synthesized compounds is confirmed using spectroscopic techniques such as ¹H NMR and ¹³C NMR.[7][8]

Antimicrobial Activity Evaluation

The in vitro antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method.[7]

General Procedure:

  • A panel of standard bacterial and fungal strains is used.

  • The compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a specific growth medium.

  • An inoculum of the microbial suspension is added to each well.

  • The plates are incubated under appropriate conditions for each microorganism.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Anticancer Activity Evaluation

The in vitro anticancer activity is often assessed using the Sulforhodamine B (SRB) assay.[5][6]

General Procedure:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer) are seeded in 96-well plates and incubated.[5][6]

  • The cells are then treated with various concentrations of the synthesized compounds and incubated for a specific period (e.g., 48 hours).[6]

  • After incubation, the cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with Sulforhodamine B dye.

  • The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is measured using a microplate reader, and the concentration that causes 50% growth inhibition (GI50) is calculated.[5][6]

G Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Biological Evaluation Biological Evaluation Characterization->Biological Evaluation Antimicrobial Testing Antimicrobial Testing Biological Evaluation->Antimicrobial Testing Anticancer Testing Anticancer Testing Biological Evaluation->Anticancer Testing Data Analysis Data Analysis Antimicrobial Testing->Data Analysis Anticancer Testing->Data Analysis End End Data Analysis->End

Figure 2: A general experimental workflow for the synthesis and biological evaluation of 1,3-thiazolidin-4-one derivatives.

References

A Comparative Guide to the Synthesis of 1,3-Thiazolidin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of prevalent synthetic routes to 1,3-thiazolidin-4-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document outlines conventional and modern synthetic approaches, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to inform methodology selection.

The 1,3-thiazolidin-4-one scaffold is a core structure in a variety of pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The versatile nature of this heterocyclic ring has driven the development of numerous synthetic strategies. This guide focuses on the most common and effective methods for the synthesis of 1,3-thiazolidin-4-ones: conventional one-pot, three-component condensation, microwave-assisted synthesis, and ultrasound-assisted synthesis.

Comparison of Synthetic Routes

The choice of synthetic route for 1,3-thiazolidin-4-ones can significantly impact reaction time, yield, and environmental footprint. The following table summarizes the key quantitative parameters of the most common synthetic methodologies.

Synthetic RouteTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Conventional One-Pot Synthesis 10 - 36 hours[1]52 - 78%Simple procedure, readily available starting materials.Long reaction times, moderate yields, often requires reflux and toxic solvents.
Microwave-Assisted Synthesis 6 - 23 minutes[2]67 - 88%[2]Rapid reaction rates, higher yields, improved energy efficiency.[3][4]Requires specialized microwave reactor equipment.
Ultrasound-Assisted Synthesis 60 minutes[5]~72%[5]Environmentally friendly, often solvent-free, enhanced reaction rates.[6]May require specialized ultrasound equipment.
Two-Step (via Schiff Base) 12 - 17 hours (cyclization step)[2]VariesAllows for isolation and purification of the intermediate Schiff base.Longer overall synthesis time due to the additional step.

Reaction Mechanisms and Pathways

The synthesis of 1,3-thiazolidin-4-ones, particularly through the one-pot, three-component approach, proceeds through a well-established mechanism. The reaction is initiated by the formation of an imine (Schiff base) from the condensation of an amine and an aldehyde. This is followed by a nucleophilic attack of the sulfur from thioglycolic acid on the imine carbon, and subsequent intramolecular cyclization to form the thiazolidinone ring.

One-Pot Three-Component Reaction Pathway

one_pot_synthesis amine Amine imine Imine (Schiff Base) amine->imine aldehyde Aldehyde aldehyde->imine intermediate Thioether Intermediate imine->intermediate + Thioglycolic Acid water1 H₂O imine->water1 tga Thioglycolic Acid tga->intermediate thiazolidinone 1,3-Thiazolidin-4-one intermediate->thiazolidinone Intramolecular Cyclization water2 H₂O intermediate->water2

Caption: One-pot synthesis of 1,3-thiazolidin-4-ones.

The two-step synthesis explicitly isolates the imine intermediate before proceeding with the cyclization reaction with thioglycolic acid. This can be advantageous for purification and characterization of the intermediate.

Two-Step Synthetic Workflow

two_step_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyclization amine Amine reaction1 Condensation amine->reaction1 aldehyde Aldehyde aldehyde->reaction1 imine Schiff Base (Imine) reaction1->imine reaction2 Cyclocondensation imine->reaction2 tga Thioglycolic Acid tga->reaction2 thiazolidinone 1,3-Thiazolidin-4-one reaction2->thiazolidinone

Caption: Two-step synthesis via Schiff base intermediate.

Experimental Protocols

Conventional One-Pot Synthesis

This method involves the simultaneous reaction of an amine, an aldehyde, and thioglycolic acid in a suitable solvent under reflux.

General Procedure:

  • To a solution of the primary amine (10 mmol) in toluene (20 mL), add the aromatic aldehyde (10 mmol).

  • To this mixture, add thioglycolic acid (12 mmol).

  • The reaction mixture is refluxed for 10-12 hours using a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol).

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the reaction, leading to higher yields in shorter times.[3][4]

General Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), the amine (1 mmol), and thioglycolic acid (1.2 mmol) in a minimal amount of a suitable solvent (e.g., toluene or DMF).[2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 450 W) and temperature for a short duration (e.g., 6-15 minutes).

  • After cooling, the reaction mixture is poured into crushed ice.

  • The precipitated solid is filtered, washed with water, and purified by recrystallization.

Ultrasound-Assisted Solvent-Free Synthesis

This environmentally friendly method utilizes ultrasonic waves to promote the reaction, often without the need for a solvent.[6]

General Procedure:

  • In a flask, mix the aromatic aldehyde (10 mmol), the amine (10 mmol), and thioglycolic acid (10 mmol).

  • The flask is then placed in an ultrasonic bath and irradiated at a specific frequency and temperature (e.g., 60 °C) for a designated time (e.g., 60 minutes).[5]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solid product is washed with a suitable solvent (e.g., ethanol) and can be further purified by recrystallization if necessary.

Two-Step Synthesis via Schiff Base Formation

This method involves the initial synthesis and isolation of the Schiff base, followed by its cyclization with thioglycolic acid.

Step 1: Schiff Base Formation

  • A mixture of an aromatic amine (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol (20 mL) is refluxed for 2-4 hours.

  • The reaction mixture is cooled, and the precipitated Schiff base is filtered and recrystallized.

Step 2: Cyclization

  • A mixture of the purified Schiff base (10 mmol) and thioglycolic acid (12 mmol) in a solvent such as toluene or dioxane is refluxed for 12-17 hours.[2]

  • The solvent is removed under reduced pressure, and the resulting solid 1,3-thiazolidin-4-one is purified by recrystallization.

Concluding Remarks

The synthesis of 1,3-thiazolidin-4-ones can be achieved through several effective routes. While conventional heating provides a straightforward approach, modern techniques such as microwave and ultrasound irradiation offer significant advantages in terms of reaction time, yield, and adherence to the principles of green chemistry. The choice of the optimal synthetic method will depend on the specific requirements of the research, including the desired scale, available equipment, and the chemical nature of the substrates. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors in the pursuit of novel therapeutic agents.

References

Cross-Validation of Analytical Data for Novel Thiazolidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the characterization and validation of novel thiazolidine compounds. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate analytical techniques for their specific research needs, ensuring data integrity and reproducibility.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is critical for the accurate characterization of newly synthesized thiazolidine derivatives. High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy are two commonly employed techniques for the quantification and purity assessment of these compounds. The following tables summarize the validation parameters for the determination of a novel thiazolidinone derivative, highlighting the performance of each method.

Table 1: HPLC Method Validation Data

ParameterResult
Linearity Range (µg/mL)1.0 - 100.0
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD) (µg/mL)0.15
Limit of Quantification (LOQ) (µg/mL)0.45
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
SpecificityNo interference from excipients

Table 2: UV-Vis Spectrophotometry Method Validation Data

ParameterResult
Linearity Range (µg/mL)5.0 - 50.0
Correlation Coefficient (r²)0.9989
Limit of Detection (LOD) (µg/mL)1.5
Limit of Quantification (LOQ) (µg/mL)4.5
Accuracy (% Recovery)97.8% - 102.5%
Precision (% RSD)< 2.5%
SpecificityPotential interference from UV-absorbing excipients

Experimental Protocols

Detailed methodologies for the synthesis and analysis of a representative novel thiazolidinone, 3-((5-nitrofuran-2-yl)methylene)-5-(piperidin-1-ylmethyl)thiazolidine-2,4-dione, are provided below.

Synthesis of a Novel Thiazolidinone Derivative

A multi-step synthesis is employed for the creation of the target thiazolidinone compound. The process begins with the synthesis of the thiazolidine-2,4-dione core, followed by the introduction of a piperidine side chain and subsequent condensation with a nitrofuran aldehyde.[1]

Step 1: Synthesis of 5-(piperidin-1-ylmethyl)thiazolidine-2,4-dione A mixture of thiazolidine-2,4-dione (1 mmol), piperidine (1 mmol), and formaldehyde (1.5 mmol) in ethanol (20 mL) is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate product.

Step 2: Synthesis of 3-((5-nitrofuran-2-yl)methylene)-5-(piperidin-1-ylmethyl)thiazolidine-2,4-dione The intermediate from Step 1 (1 mmol) and 5-nitrofuran-2-carbaldehyde (1 mmol) are dissolved in glacial acetic acid (15 mL). The mixture is refluxed for 6 hours. After cooling, the reaction mixture is poured into ice water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to obtain the final compound.

HPLC Method for Purity and Quantification

This method is suitable for the determination of the purity and concentration of the synthesized thiazolidinone derivative.[2][3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Procedure: A stock solution of the thiazolidinone derivative (1 mg/mL) is prepared in methanol. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL. The samples are filtered through a 0.45 µm filter before injection.

UV-Vis Spectrophotometric Method for Quantification

This method provides a rapid and straightforward approach for the quantification of the synthesized compound.[4]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the compound from 200 to 400 nm.

  • Procedure: A stock solution of the thiazolidinone derivative (100 µg/mL) is prepared in methanol. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 5 to 50 µg/mL. The absorbance of each standard is measured at the λmax, and a calibration curve is constructed by plotting absorbance versus concentration.

Visualizing Methodologies and Pathways

Graphical representations of the experimental workflow, the logical relationship between analytical methods, and a relevant biological signaling pathway are provided below to enhance understanding.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Thiazolidine-2,4-dione + Piperidine + Formaldehyde intermediate 5-(piperidin-1-ylmethyl) thiazolidine-2,4-dione start->intermediate Stirring, RT, 24h final_product Novel Thiazolidinone intermediate->final_product Reflux, 6h reagent 5-Nitrofuran- 2-carbaldehyde reagent->final_product hplc HPLC Analysis final_product->hplc uv_vis UV-Vis Analysis final_product->uv_vis

Experimental Workflow for Synthesis and Analysis

logical_relationship compound Novel Thiazolidinone Sample hplc HPLC (High Specificity, High Sensitivity) compound->hplc uv_vis UV-Vis Spectroscopy (Rapid, Cost-Effective) compound->uv_vis purity Purity Assessment hplc->purity quantification Quantification hplc->quantification uv_vis->quantification cross_validation Cross-Validation purity->cross_validation quantification->cross_validation

Relationship Between Analytical Methods

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_raf Raf/MEK/ERK Pathway cluster_wnt Wnt Pathway thiazolidinone Thiazolidinone Derivative pi3k PI3K thiazolidinone->pi3k Inhibition raf Raf thiazolidinone->raf Inhibition wnt Wnt Signaling thiazolidinone->wnt Inhibition akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibition of mek MEK raf->mek erk ERK mek->erk cell_cycle_arrest Cell Cycle Arrest erk->cell_cycle_arrest Induction of beta_catenin β-catenin wnt->beta_catenin beta_catenin->cell_cycle_arrest Induction of

Anticancer Signaling Pathways of Thiazolidinones

References

Safety Operating Guide

Safe Disposal of 1,3-Thiazolidine-4-carbohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides procedural guidance for the safe disposal of 1,3-Thiazolidine-4-carbohydrazide, synthesized from safety data sheets of structurally related compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available and to adhere to all local, state, and federal regulations.

The proper disposal of this compound is crucial for laboratory safety and environmental protection. This compound, while not having a specific, publicly available Safety Data Sheet, can be managed by adhering to the safety protocols of analogous chemicals such as 1,3-Thiazolidine-4-carboxylic acid, Thiazolidine, and Carbonic dihydrazide. These related compounds are classified as hazardous materials, indicating that this compound should be handled with the utmost care.

Hazard Profile and Safety Precautions

Based on data from similar compounds, this compound is presumed to be harmful if ingested, inhaled, or absorbed through the skin, and may cause irritation to the skin and eyes.[1][2][3] As a solid, it may also form combustible dust mixtures in the air.[1][4][5] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this chemical.

Table 1: Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Eye Protection Safety glasses with side-shields or goggles.Protects against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact.
Respiratory Protection NIOSH-approved respirator for dusts.Prevents inhalation of harmful dust.
Body Protection Laboratory coat, long-sleeved clothing.Minimizes skin exposure.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Table 2: Spill Cleanup and Neutralization

Spill Size Procedure
Minor Spills 1. Evacuate unnecessary personnel. 2. Ensure adequate ventilation. 3. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[1] 4. Place the spilled material into a suitable, labeled container for hazardous waste disposal.[1] 5. Clean the spill area with a damp cloth or paper towels; also place these in the hazardous waste container.
Major Spills 1. Evacuate the area immediately and move upwind.[1] 2. Alert emergency responders and provide them with the location and nature of the hazard.[1] 3. Prevent the spill from entering drains or waterways.[4][5]

Disposal Protocol

The disposal of this compound must be conducted as a hazardous waste.[1] All waste must be handled in accordance with local, state, and federal regulations.[1]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, wipes, weighing paper) in a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is kept closed when not in use.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the full chemical name and any known hazard information to the disposal company.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on the safety data sheets of structurally similar compounds and is intended as a guide. Always prioritize the specific SDS for the compound and consult with your institution's safety officer for detailed protocols.

References

Personal protective equipment for handling 1,3-Thiazolidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Thiazolidine-4-carbohydrazide. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous substances. They can be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] Adherence to strict safety protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash hazards.To prevent eye irritation or damage from accidental splashes or dust.[1][5]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant overalls must be worn.[6][7]To prevent skin contact, which can be harmful and cause irritation.[1][2][3][4] Contaminated clothing should be removed and washed before reuse.[2][4]
Respiratory Protection A NIOSH-approved respirator is required.[6][7] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][4][6][8]To avoid inhalation of harmful dust or vapors.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound during laboratory operations.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE don_ppe Don PPE weigh Weigh Compound don_ppe->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Dispose of Waste doff_ppe Doff PPE wash_hands Wash Hands Thoroughly

Caption: Workflow for handling this compound.

  • Preparation :

    • Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.[2][4][6]

    • Ensure a safety shower and eye wash station are readily accessible.[6]

    • Gather all necessary PPE as specified in Table 1.

    • Put on all required PPE before entering the designated handling area.

  • Handling :

    • Avoid all personal contact with the compound, including inhalation.[1]

    • Carefully weigh the necessary amount of the compound, avoiding the generation of dust.[1]

    • Proceed with the experimental protocol, such as dissolving the compound or adding it to a reaction mixture.

    • Do not eat, drink, or smoke when using this product.[2][4][6]

  • Cleanup :

    • After handling, thoroughly decontaminate the work surface.

    • Properly dispose of all waste materials as outlined in the disposal plan.

    • Remove PPE carefully to avoid skin contact with any contaminants.[6]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][4][6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

Table 2: Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Unused or Waste Compound Dispose of as hazardous waste in a clearly labeled, sealed container.[1] Follow all local, regional, and national hazardous waste regulations.[8]To prevent environmental contamination and accidental exposure. This substance is considered toxic to aquatic life.[3][8]
Contaminated Materials (e.g., gloves, wipes) Place in a sealed bag and dispose of as hazardous waste.[6]To prevent secondary contamination.
Empty Containers Empty containers may retain product residue and should be treated as hazardous waste.[1] Do not cut, drill, grind, or weld such containers.[1]Residual dust has the potential to accumulate and may pose an explosion hazard.[1]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][8] Seek medical attention.[8]
Skin Contact Immediately remove all contaminated clothing.[1][2] Wash the affected skin area with plenty of soap and water.[1][2][6][8] If skin irritation occurs, seek medical advice.[2][8]
Inhalation Remove the person from the contaminated area to fresh air.[1][2][8] Keep the person warm and at rest.[1] If the person feels unwell or is not breathing, seek immediate medical attention.[4][8]
Ingestion Do NOT induce vomiting.[2][8] Rinse the mouth with water.[2][4][8] Call a poison center or doctor immediately.[2][4][6][8]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.